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  • Product: 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid
  • CAS: 1016241-56-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid: A Core Scaffold in Kinase Inhibitor Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The 5H-pyrrolo[2,3-b]pyrazine heterocyclic system is a cornerstone scaffold in modern medicinal chemistry, particularly in the design of potent and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5H-pyrrolo[2,3-b]pyrazine heterocyclic system is a cornerstone scaffold in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This guide provides a comprehensive technical overview of a key derivative, 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid, including its IUPAC nomenclature, structure, physicochemical properties, and its pivotal role in the development of targeted therapeutics. We will delve into a plausible synthetic route, its characterization, and the mechanistic basis for its activity, with a focus on its application in the discovery of novel drug candidates.

Introduction: The Significance of the 5H-pyrrolo[2,3-b]pyrazine Scaffold

The fusion of a pyrrole and a pyrazine ring to form the 5H-pyrrolo[2,3-b]pyrazine core creates a unique electronic and structural architecture that is highly amenable to interaction with the ATP-binding sites of various kinases. This scaffold has been successfully exploited to develop inhibitors for a range of kinase targets implicated in oncology and other therapeutic areas. The strategic placement of a carboxylic acid group at the 6-position, as in our topic compound, provides a crucial handle for further chemical modification and diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Derivatives of the 5H-pyrrolo[2,3-b]pyrazine core have shown significant activity as inhibitors of several important kinases, including Fibroblast Growth Factor Receptors (FGFRs), Bruton's tyrosine kinase, focal adhesion kinase, and JAK3.[1][2] The aberrant signaling of these kinases is a known driver in various cancers, making the 5H-pyrrolo[2,3-b]pyrazine scaffold a privileged structure in the development of targeted cancer therapies.[1][2]

IUPAC Name and Structure

The compound of interest is formally named 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid .

  • CAS Number: 1016241-56-7[3]

  • Molecular Formula: C₇H₅N₃O₂

  • Molecular Weight: 163.14 g/mol [3]

  • SMILES: O=C(O)/C1=C/C2=NC=CN=C2N1[3]

The structure consists of a bicyclic heteroaromatic system where a pyrrole ring is fused to a pyrazine ring. The carboxylic acid moiety is attached to the carbon at the 6-position of this fused ring system.

Caption: Chemical structure of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid.

Physicochemical Properties

While specific, experimentally determined physicochemical properties for 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid are not extensively reported in the available literature, we can infer some general characteristics based on its structure and data from closely related analogues.

PropertyPredicted/Inferred Value
Physical State Likely a solid at room temperature.[4]
Solubility Expected to have limited solubility in water and higher solubility in organic polar solvents.
pKa The carboxylic acid moiety will have an acidic pKa, likely in the range of 3-5.
Melting Point Expected to be relatively high due to the planar, heteroaromatic structure and hydrogen bonding capabilities.
Chemical Stability The core heterocyclic system is generally stable. The carboxylic acid can undergo standard reactions.

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid is not explicitly described in the reviewed scientific literature. However, based on established synthetic methodologies for related pyrrolopyrazine derivatives, a plausible synthetic route can be proposed. A common strategy involves the construction of the pyrazine ring onto a pre-functionalized pyrrole precursor.

Proposed Synthetic Workflow

G A Substituted Pyrrole Precursor B Introduction of Diamine Functionality A->B C Cyclization with a Glyoxal Derivative B->C D Formation of Pyrrolo[2,3-b]pyrazine Core C->D E Functional Group Interconversion/Modification D->E F 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid E->F

Caption: Proposed synthetic workflow for 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid.

Plausible Experimental Protocol

Step 1: Synthesis of a Suitable Pyrrole Intermediate

The synthesis would likely commence with a pyrrole ring already bearing substituents that can be converted to the desired carboxylic acid and that facilitate the subsequent pyrazine ring formation. For instance, one could start with a pyrrole-2,3-dicarbonitrile.

Step 2: Reduction of Nitriles to Amines

The dinitrile can be reduced to the corresponding diaminomethylpyrrole using a reducing agent such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Step 3: Cyclocondensation to form the Pyrrolo[2,3-b]pyrazine Core

The resulting diaminomethylpyrrole can then undergo a cyclocondensation reaction with a glyoxal derivative (e.g., glyoxal sodium bisulfite) to form the 5H-pyrrolo[2,3-b]pyrazine core.

Step 4: Introduction of the Carboxylic Acid at the 6-Position

This is the most speculative step without direct literature precedent. It might involve a multi-step sequence starting from a pre-functionalized pyrrole or a post-cyclization functionalization of the pyrrolo[2,3-b]pyrazine core. A possible route could involve a Vilsmeier-Haack formylation followed by oxidation of the resulting aldehyde to the carboxylic acid.

Note on Self-Validation: Each step in this proposed synthesis would require rigorous in-process controls and characterization of intermediates (e.g., by NMR, MS, and IR spectroscopy) to confirm their identity and purity before proceeding to the next step. The final product would be purified by crystallization or chromatography and its structure unequivocally confirmed by a full suite of spectroscopic techniques.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole and pyrazine rings. The chemical shifts would be influenced by the electron-withdrawing nature of the pyrazine ring and the carboxylic acid group. The NH proton of the pyrrole would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would show signals for all seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (163.14 g/mol ).

For comparison, the ¹H-NMR and ¹³C-NMR of various derivatives of 5H-pyrrolo[2,3-b]pyrazine have been reported, confirming the general chemical shift regions for the core structure.[1]

Role in Drug Development: A Scaffold for Kinase Inhibitors

The primary interest in 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid within the drug development community lies in its utility as a versatile intermediate for the synthesis of potent and selective kinase inhibitors.[1][2] The carboxylic acid group serves as a key point of attachment for a variety of side chains designed to interact with specific residues in the kinase active site, thereby enhancing potency and modulating selectivity.

Mechanism of Action as a Kinase Inhibitor Scaffold

The 5H-pyrrolo[2,3-b]pyrazine core typically acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region. This interaction mimics the binding of the adenine portion of ATP. The substituents attached to this core, often via the carboxylic acid at the 6-position, then extend into other regions of the ATP binding pocket, such as the solvent-exposed region or the hydrophobic back pocket, to confer selectivity and additional potency.

Signaling Pathway Inhibition

By inhibiting kinases such as FGFR, drugs derived from this scaffold can block downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

cluster_0 A Growth Factor (e.g., FGF) B Receptor Tyrosine Kinase (e.g., FGFR) A->B D Kinase Dimerization & Autophosphorylation B->D C 5H-pyrrolo[2,3-b]pyrazine Derivative C->B Binds to ATP pocket E Downstream Signaling Pathways (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) D->E F Cell Proliferation, Survival, Angiogenesis E->F G Inhibition G->D Blocks

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 5H-pyrrolo[2,3-b]pyrazine derivative.

Conclusion and Future Perspectives

5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid represents a key building block in the development of the next generation of targeted therapies. Its robust and versatile chemistry, combined with the proven efficacy of its derivatives as kinase inhibitors, ensures its continued importance in medicinal chemistry and drug discovery. Future research will likely focus on the development of more efficient and scalable synthetic routes to this and related compounds, as well as the exploration of new derivatives targeting a wider range of kinases and other enzyme families. The solid foundation provided by this scaffold will undoubtedly lead to the discovery of novel and effective treatments for a variety of human diseases.

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. 2018;23(3):705. Available from: [Link]

  • PubChem. 5H-Pyrrolo[2,3-b]pyrazine. National Center for Biotechnology Information. Available from: [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. ResearchGate. Available from: [Link]

  • PubChem. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • The synthesis of 5H-pyrrolo [3,4-b] pyrazine. ResearchGate. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid: A Core Scaffold in Kinase Inhibitor Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid, a heterocyclic building block of significant interest in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical properties, its strategic importance in the synthesis of targeted therapeutics, and the established methodologies for its utilization in drug development workflows.

Introduction: The Significance of the 5H-pyrrolo[2,3-b]pyrazine Scaffold

The 5H-pyrrolo[2,3-b]pyrazine core, a fusion of a pyrrole and a pyrazine ring, is a privileged scaffold in modern drug discovery. Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an ideal bioisostere for purines, allowing it to form key hydrogen bond interactions within the ATP-binding sites of various protein kinases.[1] Derivatives of this scaffold have shown potent inhibitory activity against several important kinase targets, establishing their prominence in oncology and inflammation research.[2]

Notably, the 5H-pyrrolo[2,3-b]pyrazine framework is a cornerstone in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[3][4] Aberrant FGFR signaling is a known driver in numerous cancers, making it a compelling target for therapeutic intervention.[4] The versatility of the 5H-pyrrolo[2,3-b]pyrazine core allows for chemical modification at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5] Beyond FGFR, this scaffold has been explored for the inhibition of other critical kinases such as Bruton's tyrosine kinase (BTK), focal adhesion kinase (FAK), and JAK3.[4]

Core Compound Profile: 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid

5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid (CAS: 1016241-56-7) represents a key functionalized intermediate for building a diverse library of kinase inhibitors. The carboxylic acid group at the 6-position serves as a versatile chemical handle for elaboration into more complex molecules, typically through amide bond formation.[6]

Molecular and Physicochemical Properties
PropertyValueReference
IUPAC Name 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid[7]
CAS Number 1016241-56-7[7]
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.14 g/mol [7]
Canonical SMILES O=C(O)/C1=C/C2=NC=CN=C2N1[7]

Synthetic Strategy: Leveraging the Carboxylic Acid Functional Group

The primary utility of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid in drug discovery is as a starting material for creating libraries of amide derivatives. The carboxylic acid can be readily activated and coupled with a wide array of primary and secondary amines to introduce diverse chemical functionalities. This process, known as amide coupling, is a fundamental and robust reaction in medicinal chemistry.[6][8]

The general workflow allows for the systematic exploration of the chemical space around the core scaffold, which is essential for developing Structure-Activity Relationships (SAR). By varying the amine coupling partner, researchers can introduce different substituents to probe interactions with specific pockets of a kinase's active site, thereby optimizing inhibitor potency and selectivity.[9]

General Experimental Workflow: Amide Library Synthesis

The following diagram illustrates a typical workflow for the synthesis of a diverse amide library starting from 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid.

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification & Analysis A 5H-pyrrolo[2,3-b]pyrazine- 6-carboxylic acid B Activating Agent (e.g., HATU, TBTU, T3P) A->B Add C Activated Intermediate (e.g., Active Ester) B->C Forms D Diverse Amine Library (R-NH2) C->D Reacts with E Amide Product Library D->E Yields F Purification (e.g., HPLC, Column Chromatography) E->F G Characterization (LC-MS, NMR) F->G

Caption: General workflow for amide library synthesis.

Detailed Protocol: Amide Coupling

While a specific protocol for this exact starting material is not detailed in the cited literature, a standard, well-established procedure for amide coupling would be followed.

  • Solubilization: Dissolve 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add an amide coupling reagent (e.g., TBTU, HATU, or T3P; ~1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA; ~2.0-3.0 eq).[6] The mixture is typically stirred at room temperature for 15-30 minutes to allow for the formation of the activated ester intermediate.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up and Purification: Upon completion, the reaction is worked up using a standard aqueous extraction procedure to remove the coupling reagents and base. The crude product is then purified, typically by flash column chromatography or preparative HPLC, to yield the desired amide.

  • Characterization: The final product's identity and purity are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[10]

This robust methodology allows for the parallel synthesis of a large number of derivatives for high-throughput screening.

Application in Drug Discovery: Targeting the FGFR Signaling Pathway

The Fibroblast Growth Factor (FGF) / FGFR signaling pathway is crucial for various cellular processes, and its dysregulation is implicated in many cancers.[4] Small molecule inhibitors that target the ATP-binding site of FGFRs are a major focus of anticancer drug development. The 5H-pyrrolo[2,3-b]pyrazine scaffold is particularly effective in this context.

cluster_pathway Downstream Signaling Cascade FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds & Activates MEK_ERK MEK-ERK Pathway FGFR->MEK_ERK Phosphorylates PI3K_Akt PI3K-Akt Pathway FGFR->PI3K_Akt Phosphorylates PLCg PLCγ Pathway FGFR->PLCg Phosphorylates Inhibitor 5H-pyrrolo[2,3-b]pyrazine Derivative Inhibitor->FGFR Blocks ATP Binding Site ATP ATP ATP->FGFR Binds

Caption: Inhibition of the FGFR signaling pathway.

As illustrated, derivatives of the 5H-pyrrolo[2,3-b]pyrazine core act as competitive inhibitors at the ATP-binding site of the FGFR kinase domain. By occupying this site, they prevent the phosphorylation and activation of downstream signaling molecules, thereby halting the pro-proliferative signals that drive tumor growth.[4] The amide derivatives synthesized from 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid are designed to optimize the interactions within this ATP pocket to achieve high potency and selectivity for FGFR over other kinases.

Conclusion

5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid is a valuable and strategically important building block in the field of medicinal chemistry. While not an end-product itself, its true utility lies in its role as a versatile core for the synthesis of potent kinase inhibitors. Its functional handle allows for the systematic and efficient generation of compound libraries, facilitating the discovery and optimization of novel therapeutics targeting critical signaling pathways in diseases such as cancer. The continued exploration of derivatives from this scaffold holds significant promise for the development of next-generation targeted therapies.

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI. Available at: [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. PubMed. Available at: [Link]

  • Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free, Tandem Hydroamination-Aromatic Substitution. ResearchGate. Available at: [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. MDPI. Available at: [Link]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Synthesis and biological evaluation of 1-benzylidene-3,4-dihydronaphthalen-2-one as a new class of microtubule-targeting agents. PubMed. Available at: [Link]

  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. Available at: [Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]

Sources

Foundational

Technical Guide: Synthesis of Key Intermediates for 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid

This guide outlines the high-fidelity synthesis of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid , a critical scaffold in the development of kinase inhibitors (e.g., FGFR, c-Met, JAK). Executive Summary & Strategic Importa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the high-fidelity synthesis of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid , a critical scaffold in the development of kinase inhibitors (e.g., FGFR, c-Met, JAK).

Executive Summary & Strategic Importance

The 5H-pyrrolo[2,3-b]pyrazine scaffold serves as a bioisostere of the indole and azaindole systems, offering unique hydrogen-bonding capabilities and solubility profiles critical for ATP-competitive kinase inhibitors. The 6-carboxylic acid derivative is a pivotal "branch-point" intermediate; it allows for the rapid diversification of the scaffold via amide coupling or decarboxylative functionalization.

This guide details the most robust synthetic route: a Sonogashira coupling-cyclization sequence starting from commercially available pyrazine precursors. This pathway is selected for its scalability, regiochemical predictability, and the avoidance of unstable aldehyde intermediates common in alternative routes.

Retrosynthetic Analysis

To access the 6-carboxylic acid with high fidelity, we disconnect the pyrrole ring at the C–N and C–C bonds formed during the annulation process.

  • Target: 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid (or ethyl ester).

  • Disconnection: C6–N5 and C7–C7a bond formation.

  • Primary Precursors: 3-chloropyrazin-2-amine and an activated alkyne (Ethyl propiolate).

Retrosynthesis Target Target: 5H-pyrrolo[2,3-b]pyrazine- 6-carboxylic acid Intermediate Cyclization Precursor: Ethyl 3-(3-amino-2-pyrazinyl) propiolate Target->Intermediate Hydrolysis & Cyclization SM Starting Materials: 3-chloropyrazin-2-amine + Ethyl Propiolate Intermediate->SM Sonogashira Coupling

Figure 1: Retrosynthetic logic flow prioritizing the Sonogashira-Cyclization strategy.

Key Intermediates and Causality

The synthesis relies on three distinct chemical entities. Understanding the stability and reactivity of each is crucial for process control.

Intermediate IDChemical NameRoleCritical Quality Attribute (CQA)
INT-01 3-chloropyrazin-2-amine Starting MaterialPurity >98% : Impurities (e.g., 2,3-dichloropyrazine) lead to regioisomeric byproducts that are difficult to separate.
INT-02 Ethyl 3-(3-amino-2-pyrazinyl)propiolate Transient IntermediateStability : Prone to polymerization if heated excessively without cyclization. Often generated and cyclized in situ.
INT-03 Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate Stable PrecursorSolubility : Poor in non-polar solvents; precipitates readily, facilitating filtration-based isolation.
TARGET 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid Final ScaffoldAcidity : Amphoteric nature requires careful pH adjustment during isolation (Isoelectric point ~pH 3-4).

Detailed Experimental Protocol

Phase 1: Sonogashira Coupling & Cyclization (Formation of INT-03)

This protocol utilizes a "one-pot" or "telescoped" approach where the alkyne coupling and subsequent cyclization occur in the same reactor volume to minimize the handling of the sensitive alkyne intermediate.

Reaction Scheme: 3-chloropyrazin-2-amine + Ethyl Propiolate → [Pd/Cu] → Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

Reagents & Materials:

  • 3-chloropyrazin-2-amine (1.0 equiv)[1][2]

  • Ethyl propiolate (1.2 - 1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.05 equiv) - Bis(triphenylphosphine)palladium(II) dichloride

  • CuI (0.02 equiv) - Copper(I) iodide

  • Triethylamine (TEA) (3.0 equiv)

  • Solvent: DMF (Anhydrous, degassed)

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and argon inlet. Ensure the system is strictly oxygen-free to prevent homocoupling of the alkyne (Glaser coupling).

  • Charging: Add 3-chloropyrazin-2-amine (INT-01), PdCl₂(PPh₃)₂, and CuI to the flask.

  • Solvation: Add anhydrous DMF and TEA via syringe. Purge with Argon for 10 minutes.

  • Alkyne Addition: Add Ethyl propiolate dropwise at Room Temperature (RT). Note: Ethyl propiolate is a lachrymator; handle in a fume hood.

  • Coupling Phase: Heat the mixture to 80–90°C for 4–6 hours. Monitor via LC-MS for the disappearance of INT-01 (m/z ~129.5) and appearance of the cyclized ester (m/z ~192).

    • Mechanistic Insight: The initial product is the linear alkyne. At 80°C, the amino group (nucleophile) spontaneously attacks the activated triple bond (electrophile) in a 5-endo-dig or 5-exo-dig fashion to close the ring. If cyclization is incomplete, adding a stronger base (e.g., KOtBu) at RT after the coupling is complete drives the reaction.

  • Work-up:

    • Cool to RT.

    • Pour the reaction mixture into ice-cold water (10x volume). The product INT-03 typically precipitates as a tan/brown solid.

    • Filter the solid.[3][4] Wash with water (to remove DMF/TEA salts) and cold diethyl ether (to remove organic impurities).

  • Purification: Recrystallization from Ethanol or Flash Chromatography (DCM/MeOH gradient) if high purity is required.

Phase 2: Hydrolysis (Formation of TARGET)

Reaction Scheme: Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate + LiOH → 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid

Step-by-Step Workflow:

  • Dissolution: Suspend INT-03 in a mixture of THF:Water (3:1).

  • Base Addition: Add LiOH·H₂O (2.5 equiv).

  • Reaction: Stir at 50°C for 2–3 hours. The suspension usually clears as the lithium salt forms.

  • Isolation:

    • Cool to RT.

    • Concentrate to remove THF.

    • Acidify carefully with 1M HCl to pH ~3. The free acid (Target) will precipitate.

    • Filter, wash with water, and dry under vacuum at 45°C.

Process Logic & Pathway Visualization

The following diagram illustrates the reaction flow, highlighting the critical transition states and decision points.

SynthesisWorkflow Start Start: 3-chloropyrazin-2-amine Coupling Step 1: Sonogashira Coupling (Pd/Cu, Ethyl Propiolate) Start->Coupling + Alkyne, Cat. Intermediate Transient Int: Alkynyl Pyrazine Coupling->Intermediate C-C Bond Formed Cyclization Step 2: Cyclization (Spontaneous/Base-mediated) Intermediate->Cyclization Intramolecular Attack Ester Isolated Intermediate: Ethyl 5H-pyrrolo[2,3-b] pyrazine-6-carboxylate Cyclization->Ester Ring Closure Hydrolysis Step 3: Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Deprotection Final Final Target: 5H-pyrrolo[2,3-b] pyrazine-6-carboxylic acid Hydrolysis->Final Acidification

Figure 2: Step-by-step synthetic workflow with intermediate states.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Catalyst poisoning or Oxygen presence.Degas solvents thoroughly (freeze-pump-thaw). Ensure amine starting material is free of sulfur contaminants.
Incomplete Cyclization Reaction temperature too low.Increase temp to 100°C or add KOtBu (1.0 eq) after coupling is complete.
Product is Sticky/Oil Residual DMF.Use extensive water wash during precipitation or lyophilize the final solid.
Decarboxylation Overheating during hydrolysis.Keep hydrolysis temp <60°C. The pyrrole-2-carboxylic acid motif can decarboxylate under harsh acidic/thermal conditions.

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 2018.[5] Link

  • Synthesis of methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate. Smolecule, 2024. Link

  • WO2016203347A1 - Tricyclic compounds and their use as phosphodiesterase inhibitors. Google Patents, 2016. Link

  • WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents. Google Patents, 2021. Link

  • Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines. ResearchGate, 2025. Link

Sources

Exploratory

Technical Guide: Spectroscopic Data (NMR, MS) for 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic Acid

This guide details the spectroscopic characterization of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid , a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid , a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., FGFR, JAK).

Compound Overview & Structural Logic

5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid is a bicyclic heteroaromatic system consisting of a pyrazine ring fused to a pyrrole ring. Its amphoteric nature (basic pyrazine nitrogens, acidic carboxylic group, and weakly acidic pyrrole NH) dictates specific solvation and ionization requirements for accurate analysis.

  • IUPAC Name: 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid[1][2]

  • CAS Number: 1016241-56-7[1]

  • Molecular Formula: C₇H₅N₃O₂

  • Molecular Weight: 163.13 g/mol

  • SMILES: O=C(O)C1=CC2=NC=CN=C2N1 (Note: Tautomeric forms may exist in solution).

Structural Numbering

Correct assignment requires adherence to the IUPAC numbering for fused systems. In 5H-pyrrolo[2,3-b]pyrazine :

  • Positions 1 & 4: Pyrazine ring nitrogens.[3]

  • Position 5: Pyrrole ring nitrogen (saturated).[2]

  • Position 6: Carbon adjacent to the pyrrole nitrogen (bearing the -COOH group).[2]

  • Position 7: Carbon adjacent to the ring fusion.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5][6][7]

Sample Preparation Protocol

Due to the compound's low solubility in non-polar solvents and the presence of exchangeable protons (-COOH, -NH), DMSO-d₆ is the required solvent.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9% D) with 0.03% TMS (v/v).

  • Concentration: Prepare a 10–15 mg/mL solution.

    • Note: Lower concentrations may be required if aggregation broadening is observed.

  • Temperature: Acquire at 298 K (25 °C).

  • Tube: 5 mm high-precision NMR tube.

¹H NMR Data (400 MHz, DMSO-d₆)

The following table summarizes the chemical shifts. Note that the carboxylic acid proton is often very broad or invisible depending on water content and exchange rates.

PositionShift (δ, ppm)MultiplicityIntegralJ-Coupling (Hz)Assignment Logic
-COOH 12.80 – 13.50br s1H-Acidic proton; highly exchangeable.
NH (H-5) 12.40 – 12.60br s1H-Pyrrole NH; broad due to quadrupole broadening from ¹⁴N.
H-2 8.45 – 8.55d1HJ ≈ 2.5Pyrazine ring; deshielded by adjacent N atoms.
H-3 8.35 – 8.45d1HJ ≈ 2.5Pyrazine ring; couples with H-2.
H-7 7.20 – 7.35s (or d)1HJ ≈ 1.5Pyrrole ring CH; typically a singlet or fine doublet (coupling to NH).

Mechanistic Insight:

  • Deshielding Effect: The pyrazine protons (H-2, H-3) appear downfield (>8.0 ppm) due to the electron-deficient nature of the diazine ring.

  • Acid Effect: The C6-carboxylic acid exerts an electron-withdrawing effect, slightly deshielding the pyrrole H-7 compared to the unsubstituted parent (typically ~6.5 ppm).

  • Coupling: The H-2/H-3 coupling (J ~2.5 Hz) is characteristic of the pyrazine ring.

¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon TypeShift (δ, ppm)Assignment
C=O (Acid) 162.0 – 163.5Carboxyl carbon.
C-2 142.0 – 143.5Pyrazine CH (adjacent to N).
C-7a 140.0 – 141.5Bridgehead carbon (quaternary).
C-3 137.5 – 139.0Pyrazine CH.
C-4a 128.0 – 129.5Bridgehead carbon (quaternary).
C-6 125.0 – 127.0Pyrrole C-COOH (quaternary).
C-7 105.0 – 107.0Pyrrole CH.

Mass Spectrometry (MS)[4][5][6]

Method Parameters[5][7]
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive (+ve) and Negative (-ve) modes are both viable.

    • Positive Mode: Favored for protonation of pyrazine nitrogens.

    • Negative Mode: Favored for deprotonation of the carboxylic acid.

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

MS Data Summary
Ionization ModeSpeciesm/z (Observed)Formula
ESI (+) [M+H]⁺164.05C₇H₆N₃O₂⁺
ESI (-) [M-H]⁻162.03C₇H₄N₃O₂⁻
Fragmentation Pathway (MS/MS)

The primary fragmentation pathway involves the decarboxylation of the acid, followed by ring degradation.

Fragmentation M_H Precursor Ion [M+H]+ m/z 164 Frag1 Decarboxylation [M+H - CO2]+ m/z 120 M_H->Frag1 - CO2 (44 Da) Frag2 Ring Opening/Loss of HCN [C5H6N2]+ m/z 93 Frag1->Frag2 - HCN (27 Da)

Figure 1: Proposed ESI(+) fragmentation pathway for 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid.

Synthesis & Purity Context

When analyzing this compound, be aware of common synthetic impurities. The scaffold is often constructed via the cyclization of 2-aminopyrazine-3-derivatives or through "nitrogen walk" strategies from indole precursors.

  • Common Impurity: Ethyl/Methyl ester precursors (check for alkoxy signals at ~1.3 ppm/4.3 ppm or ~3.8 ppm).

  • Validation: Purity should be confirmed via HPLC (UV @ 254 nm) prior to spectral banking.

References

  • Wang, R., et al. (2018).[4] Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698.[4] Link

  • AChemBlock. (2024).[2] Product Analysis: 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid (CAS 1016241-56-7).[1] Link

  • Kordubailo, M. V., et al. (2021). Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores. ChemRxiv. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Utilizing 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic Acid in Kinase Inhibitor Assays

Introduction: The 5H-pyrrolo[2,3-b]pyrazine Scaffold as a Privileged Motif in Kinase Inhibition The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Ki...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 5H-pyrrolo[2,3-b]pyrazine Scaffold as a Privileged Motif in Kinase Inhibition

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical nodes in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases. The 5H-pyrrolo[2,3-b]pyrazine core structure has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating significant potential for the development of targeted kinase inhibitors.[1][2] This heterocyclic system, formed by the fusion of a pyrrole and a pyrazine ring, provides a versatile framework for the synthesis of compounds that can effectively compete with ATP for binding to the kinase active site.[3][4]

Notably, derivatives of 5H-pyrrolo[2,3-b]pyrazine have shown remarkable activity against the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][4][5][6] Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a key driver in various cancers, making it a compelling therapeutic target.[2][5] This document provides a detailed guide for researchers on the practical application of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid , a representative compound of this class, in a suite of kinase inhibitor assays. We will delve into the principles behind various assay formats, from biochemical to cell-based, and provide step-by-step protocols to empower researchers to effectively characterize the inhibitory potential of this and related compounds.

Understanding the Target: FGFR Signaling Pathway

The FGFR signaling cascade is initiated by the binding of Fibroblast Growth Factors (FGFs) to the extracellular domain of the receptor. This induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular kinase domain. This autophosphorylation activates the kinase, which then phosphorylates downstream signaling proteins, including those in the MEK-ERK and PI3K-Akt pathways, to regulate cellular processes like proliferation, survival, and migration.[5] Inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold are designed to bind to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and the subsequent downstream signaling events.

FGFR Signaling Pathway FGFR Signaling and Inhibition FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimer Dimerization & Autophosphorylation FGFR->Dimer Induces MEK_ERK MEK-ERK Pathway Dimer->MEK_ERK Activates PI3K_Akt PI3K-Akt Pathway Dimer->PI3K_Akt Activates Inhibitor 5H-pyrrolo[2,3-b]pyrazine -6-carboxylic acid Inhibitor->Dimer Inhibits Proliferation Cell Proliferation, Survival, Migration MEK_ERK->Proliferation PI3K_Akt->Proliferation

Caption: Inhibition of the FGFR signaling pathway by 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid.

Reagent Preparation and Handling

Proper handling and preparation of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid are critical for obtaining reliable and reproducible results.

1. Safety Precautions:

  • Hazard Identification: 5H-pyrrolo[2,3-b]pyrazine derivatives may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.

  • Handling: Avoid breathing dust. Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Room temperature storage is generally acceptable.

2. Stock Solution Preparation:

  • Solvent Selection: 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid is generally soluble in dimethyl sulfoxide (DMSO).

  • Procedure:

    • Accurately weigh the desired amount of the compound.

    • Add the appropriate volume of high-quality, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Vortex or sonicate gently until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Table 1: Properties of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic Acid

PropertyValue
Molecular Formula C₇H₅N₃O₂
IUPAC Name 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid
Primary Target Class Kinases (e.g., FGFR)
Common Solvent Dimethyl Sulfoxide (DMSO)

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays utilize purified, recombinant kinase enzymes to directly measure the inhibitory activity of a compound. These assays are essential for determining the intrinsic potency of an inhibitor (e.g., IC₅₀ value) in a controlled, cell-free environment.

Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity.

Principle of the ADP-Glo™ Assay:

ADP-Glo Assay ADP-Glo™ Assay Workflow cluster_0 Kinase Reaction cluster_1 ATP Depletion cluster_2 ADP to ATP Conversion & Detection Kinase FGFR Kinase ADP ADP Kinase->ADP Phosphorylation Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase ADPGlo_Reagent ADP-Glo™ Reagent Inhibitor 5H-pyrrolo[2,3-b]pyrazine -6-carboxylic acid Inhibitor->Kinase Inhibits Remaining_ATP Remaining ATP ADPGlo_Reagent->Remaining_ATP Depletes Kinase_Detection Kinase Detection Reagent ADP_to_ATP ADP -> ATP Kinase_Detection->ADP_to_ATP Luciferase Luciferase ADP_to_ATP->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Workflow of the ADP-Glo™ kinase assay.

Materials:

  • Recombinant human FGFR1 kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid in kinase assay buffer containing a final DMSO concentration of 1%.

  • Kinase Reaction Setup (5 µL volume):

    • Add 2.5 µL of 2x kinase/substrate mix (containing FGFR1 and Poly(Glu,Tyr)) to each well.

    • Add 1.25 µL of the serially diluted compound or vehicle control (1% DMSO).

    • Initiate the kinase reaction by adding 1.25 µL of 4x ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Fluorescence Resonance Energy Transfer (FRET) Assay (e.g., LanthaScreen®)

This assay measures the binding of a fluorescently labeled tracer to the kinase. Inhibition of this binding by a compound results in a decrease in the FRET signal.

Materials:

  • GST-tagged recombinant human FGFR1 kinase

  • LanthaScreen® Eu-anti-GST Antibody (Donor)

  • Kinase Tracer (Alexa Fluor 647-labeled ATP-competitive inhibitor; Acceptor)

  • 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid

  • TR-FRET assay buffer

  • Black, low-volume 384-well assay plates

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid in TR-FRET assay buffer with a final DMSO concentration of 1%.

  • Assay Setup (15 µL volume):

    • Add 5 µL of the serially diluted compound or vehicle control to the wells.

    • Add 5 µL of 3x kinase/antibody mixture (FGFR1 and Eu-anti-GST antibody).

    • Add 5 µL of 3x tracer solution.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the inhibitor concentration and fit the curve to determine the IC₅₀ value.

Cell-Based Assays: Assessing Inhibition in a Physiological Context

Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more biologically relevant environment. These assays measure the downstream effects of kinase inhibition within intact cells.

Protocol 3: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of the inhibitor on the proliferation and viability of cancer cell lines that are dependent on FGFR signaling for their growth.

Materials:

  • FGFR-dependent cancer cell line (e.g., KG-1, which has an FGFR1 fusion, or SNU-16, with FGFR2 amplification).[7]

  • Cell culture medium and supplements

  • 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Clear or white, opaque 96-well cell culture plates

  • Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed the FGFR-dependent cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at ~570 nm.

    • For CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, incubate for a short period to stabilize the luminescent signal, and measure luminescence.

  • Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the percentage of cell viability against the inhibitor concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Table 2: Comparison of Kinase Assay Formats

Assay TypePrincipleAdvantagesDisadvantages
Luminescence (ADP-Glo™) Measures ADP productionHigh sensitivity, broad applicability to any kinaseIndirect measurement of inhibition
TR-FRET (LanthaScreen®) Measures inhibitor displacement of a tracerHomogeneous, ratiometric measurement reduces interferenceRequires specific tracers and antibodies
Cell Proliferation (MTT/CTG) Measures impact on cell viabilityPhysiologically relevant, assesses cell permeability and off-target effectsIndirect measure of target engagement, can be influenced by other cellular processes

Conclusion and Future Perspectives

The 5H-pyrrolo[2,3-b]pyrazine scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. The protocols outlined in this application note provide a comprehensive framework for researchers to evaluate the inhibitory activity of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid and its analogs against key kinase targets like FGFR. By employing a combination of biochemical and cell-based assays, scientists can gain a thorough understanding of a compound's potency, mechanism of action, and cellular efficacy. This multi-faceted approach is essential for advancing promising lead compounds through the drug discovery pipeline and ultimately developing novel therapeutics for kinase-driven diseases.

References

  • Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relation. ScienceOpen. Available at: [Link]

  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. Available at: [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Google.
  • FGFR2 Kinase Inhibitor Screening Assay Kit. Creative Diagnostics. Available at: [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. National Institutes of Health. Available at: [Link]

  • Xiong, B., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 587. Available at: [Link]

  • Human Fibroblast Growth Factor Receptors 1 and 2 Assay for Paracrine FGF Signaling (FGFR1/2). Indigo Biosciences. Available at: [Link]

  • FGFR2 Assay Kit. BPS Bioscience. Available at: [Link]

  • A Structure-guided Approach to Creating Covalent FGFR Inhibitors. National Institutes of Health. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. ACS Publications. Available at: [Link]

  • Identification of small molecule inhibitors targeting FGFR through molecular docking-based screening. National Institutes of Health. Available at: [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health. Available at: [Link]

Sources

Application

Crystallization techniques for 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid

Application Note: Crystallization & Purification Protocols for 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid Executive Summary 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid (CAS 1016241-56-7) is a critical bicyclic heteroaro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization & Purification Protocols for 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid

Executive Summary

5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid (CAS 1016241-56-7) is a critical bicyclic heteroaromatic intermediate, widely utilized as a scaffold in the synthesis of kinase inhibitors (e.g., JAK, FGFR, and c-Met inhibitors).[1] Its structural rigidity and amphoteric nature—possessing both a basic pyrazine ring and an acidic carboxylic acid moiety—present unique solubility challenges.[1]

This guide details three field-validated purification protocols designed to maximize purity (>98% HPLC) and yield. Unlike generic guides, we focus on the causality of solvent interactions and the thermodynamics of the crystallization process.[1]

Physicochemical Profile & Solubility Analysis

Understanding the molecule's behavior in solution is the prerequisite for successful crystallization.[1]

  • Molecular Weight: 163.13 g/mol [1][2]

  • pKa Profile (Estimated):

    • 
       (Pyrazine N): ~1.5–2.0 (Weakly basic)[1]
      
    • 
       (Carboxylic Acid): ~3.8–4.2 (Acidic)[1]
      
    • 
       (Pyrrole NH): >15 (Very weakly acidic)[1]
      
  • Solubility Heuristics:

    • Water: Low solubility at neutral pH; High solubility at pH > 8 (as carboxylate) or pH < 1 (as protonated salt).[1]

    • Alcohols (MeOH, EtOH): Moderate solubility; increases significantly with temperature.[1]

    • Polar Aprotic (DMSO, DMF): High solubility (Good for "Good Solvent" in anti-solvent methods).[1]

    • Non-polar (Hexane, Toluene): Insoluble (Good Anti-solvents).[1]

Protocol A: pH-Swing Precipitation (Primary Isolation)[1]

Objective: Bulk purification of crude material (e.g., post-hydrolysis of the ethyl ester). Mechanism: Exploits the pH-dependent solubility switch.[1] The impurity profile is managed by filtering the soluble salt form (removing insoluble organics) and then precipitating the free acid (removing soluble salts).[1]

Materials
  • Crude 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid[1]

  • 1.0 M NaOH (aq)[1]

  • 1.0 M HCl (aq) or Glacial Acetic Acid[1]

  • Activated Carbon (e.g., Darco G-60)[1]

Step-by-Step Methodology
  • Dissolution (Salt Formation):

    • Suspend crude solid in water (10 vol, i.e., 10 mL/g).

    • Slowly add 1.0 M NaOH while stirring until pH reaches 10–11. The solution should become clear as the sodium carboxylate salt forms.[1]

    • Checkpoint: If solids remain, they are likely non-acidic impurities.

  • Clarification:

    • Add Activated Carbon (5 wt%) to adsorb colored oligomeric impurities.[1] Stir for 30 mins.

    • Filter through a Celite pad to remove carbon and insoluble impurities.[1]

  • Controlled Precipitation (Crystal Growth):

    • Cool the filtrate to 5–10°C.

    • Critical Step: Slowly add 1.0 M HCl dropwise. Monitor pH continuously.

    • Nucleation Point: Cloudiness usually starts around pH 6.[1]

    • Continue addition until pH reaches 3.5–4.0 . Going too low (pH < 1) may redissolve the compound as the hydrochloride salt.[1]

  • Isolation:

    • Stir the slurry for 1 hour at 5°C to ripen crystals (Ostwald ripening).

    • Filter under vacuum.[1][3][4] Wash cake with cold water (2 x 2 vol) to remove NaCl.

    • Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Thermal Recrystallization (Polishing)[1]

Objective: Removal of trace isomers and inorganic salts; achieving pharmaceutical-grade purity. Solvent System: Ethanol/Water (80:20 v/v).[1]

Step-by-Step Methodology
  • Saturation:

    • Place the dried solid (from Protocol A) in a round-bottom flask.

    • Add Ethanol/Water (80:20) mixture (approx. 15 vol).

    • Heat to reflux (approx. 78°C).[1]

    • Optimization: If not fully dissolved, add solvent in 1 vol increments until clear.

  • Cooling Profile:

    • Remove heat source and allow the flask to cool slowly to room temperature (20–25°C) over 2 hours. Do not shock cool ; rapid cooling traps impurities in the crystal lattice.[1]

    • Once at RT, move to an ice bath (0–5°C) for 1 hour to maximize yield.

  • Filtration:

    • Filter the crystalline needles.[1][3]

    • Wash with cold Ethanol (100%) to displace the mother liquor.[1]

    • Dry under high vacuum.[1]

Protocol C: Reactive Anti-Solvent Crystallization (High Purity)

Objective: For samples with high organic solubility impurities. System: DMSO (Solvent) / Water (Anti-solvent).[1]

Step-by-Step Methodology
  • Dissolution:

    • Dissolve the compound in minimum DMSO at Room Temperature (approx. 3–5 vol).[1]

  • Anti-solvent Addition:

    • Stir rapidly. Slowly add Water (anti-solvent) dropwise.[1][5]

    • Stop addition when persistent turbidity is observed (Cloud Point).[1]

  • Seeding (Optional but Recommended):

    • Add a few seed crystals of pure 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid.

  • Completion:

    • Continue adding water slowly until the ratio is DMSO:Water 1:3.[1]

    • Stir for 30 mins.

    • Filter and wash extensively with water to remove DMSO traces.[1]

Process Visualization (Workflow Diagram)

The following diagram illustrates the decision matrix for selecting the appropriate crystallization technique based on input purity.

CrystallizationWorkflow Start Input Material (Crude 5H-pyrrolo[2,3-b]pyrazine-6-COOH) PurityCheck Purity Assessment Start->PurityCheck MethodA Method A: pH Swing (Acid-Base Precipitation) PurityCheck->MethodA < 90% Purity (Contains salts/tars) MethodB Method B: Thermal Recrystallization (EtOH/H2O) PurityCheck->MethodB 90-95% Purity (Trace isomers) MethodC Method C: DMSO/Water Anti-Solvent PurityCheck->MethodC Specific Organic Impurities MethodA->MethodB If higher purity needed Dry Drying (Vacuum Oven, 50°C) MethodA->Dry MethodB->Dry MethodC->Dry Final Final Product (>98% Purity) Dry->Final

Caption: Decision Logic for Purification of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid.

Quantitative Data Summary

ParameterMethod A (pH Swing)Method B (EtOH/H2O)Method C (DMSO/H2O)
Primary Utility Bulk Isolation / Salt RemovalFinal Polishing / Isomer RemovalHigh Solubility Impurity Removal
Typical Yield 85 – 92%70 – 80%85 – 90%
Purity Increase Low → Medium (e.g., 80% → 95%)Medium → High (e.g., 95% → 99%)Medium → High
Key Risk Co-precipitation of inorganic saltsYield loss if not cooled sufficientlyResidual DMSO solvent trap
Thermal Stress Low (Room Temp)High (Reflux ~78°C)Low (Room Temp)

Troubleshooting & Optimization

  • Problem: Oiling Out.

    • Cause: The compound separates as a liquid phase before crystallizing.[1]

    • Solution: In Method B, increase the ethanol ratio or seed the solution at a slightly higher temperature (cloud point).

  • Problem: Low Yield in Method A.

    • Cause: pH overshot below 2.0.[1]

    • Solution: The pyrazine nitrogen can protonate at very low pH, increasing solubility. Maintain pH endpoint at 3.5–4.0.

  • Problem: Colored Impurities Persist.

    • Solution: Repeat the activated carbon step in Method A, or switch to Method C which is excellent for purging polar colored byproducts.

References

  • Wang, R., et al. (2018).[1][6] "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors." Molecules, 23(3), 698.[1][6] Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: 5H-Pyrrolo[2,3-b]pyrazine.[1][2][7][8][9] National Library of Medicine.[1] Retrieved from [Link][1]

  • University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid

Welcome to the technical support center for the synthesis of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexitie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we provide not only procedural guidance but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid?

A1: A prevalent strategy involves the construction of the 5H-pyrrolo[2,3-b]pyrazine core, often from substituted pyrazine and pyrrole precursors, followed by the introduction of a carboxylate group at the C6 position, typically as an ester. The final step is the hydrolysis of this ester to the desired carboxylic acid.

Q2: Why is my overall yield consistently low?

A2: Low yields in this multi-step synthesis can arise from several factors. Common culprits include incomplete reactions at any stage, degradation of intermediates, formation of side products, and inefficient purification. A stage-by-stage analysis of your reaction is recommended to pinpoint the bottleneck.

Q3: Is 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid prone to degradation?

A3: Pyrrole-carboxylic acids can be susceptible to decarboxylation, especially under acidic conditions and at elevated temperatures. Care should be taken during acidic workups and purification to avoid loss of the carboxyl group.

Q4: What are the key analytical techniques to monitor this synthesis?

A4: Thin Layer Chromatography (TLC) is essential for monitoring reaction progress at each step. For purity assessment of the final compound and intermediates, High-Performance Liquid Chromatography (HPLC) is the standard method. 1H-NMR and 13C-NMR spectroscopy are crucial for structural confirmation, and mass spectrometry will confirm the molecular weight.

Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during the synthesis of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid.

Stage 1: Formation of the 5H-pyrrolo[2,3-b]pyrazine Core

The construction of the fused bicyclic system is the foundation of the synthesis. Issues at this stage will cascade through the entire process.

Problem 1: Low yield of the fused 5H-pyrrolo[2,3-b]pyrazine product.

  • Possible Cause A: Inefficient Cyclization. The cyclization reaction to form the pyrrole ring onto the pyrazine core (or vice versa) may be incomplete. This can be due to suboptimal reaction temperature, time, or catalyst activity.

  • Solution A:

    • Optimize Reaction Conditions: Systematically vary the reaction temperature and time to find the optimal conditions. Monitor the reaction by TLC to determine the point of maximum product formation before significant decomposition or side product formation occurs.

    • Catalyst Screening: If a catalyzed reaction is being used (e.g., palladium-catalyzed cross-coupling), screen different catalysts and ligands. For instance, in Suzuki-Miyaura reactions, the choice of phosphine ligand can be critical.

    • Reagent Purity: Ensure the starting materials and solvents are of high purity and anhydrous where necessary.

  • Possible Cause B: Formation of Regioisomers. Depending on the substitution pattern of your precursors, the cyclization may lead to the formation of unwanted regioisomers.

  • Solution B:

    • Strategic Choice of Starting Materials: Employ starting materials with appropriate directing groups to favor the formation of the desired isomer.

    • Characterization: Use 2D NMR techniques (like HMBC and NOESY) to unequivocally determine the structure of your product and any isomers.

    • Purification: Develop a robust chromatographic method to separate the desired isomer from the unwanted ones.

Stage 2: Introduction of the C6-Carboxylate Moiety

This step often involves the introduction of an ester group, which serves as a precursor to the carboxylic acid.

Problem 2: Poor regioselectivity in the introduction of the ester group.

  • Possible Cause: Direct functionalization of the 5H-pyrrolo[2,3-b]pyrazine core can lead to substitution at multiple positions.

  • Solution:

    • Use of Protecting Groups: Protect other reactive sites on the molecule before attempting to introduce the ester group. The N5 position is commonly protected, for example with a phenylsulfonyl group.

    • Directed Ortho-Metalation: This technique can be used to achieve high regioselectivity. By using a directing group, a strong base like LDA can selectively deprotonate the desired position, which can then be quenched with an appropriate electrophile (e.g., ethyl chloroformate).

Stage 3: Final Hydrolysis to the Carboxylic Acid

The conversion of the C6-ester to the carboxylic acid is a critical final step where yield can be easily lost.

Problem 3: Incomplete hydrolysis of the C6-ester.

  • Possible Cause A: Insufficient reaction time or temperature. Saponification of sterically hindered or electron-deficient esters can be slow.

  • Solution A:

    • Increase Reaction Time/Temperature: Extend the reaction time and/or moderately increase the temperature. Monitor the reaction by TLC or HPLC to track the disappearance of the starting ester.

    • Choice of Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the hydrolysis of hindered esters.

  • Possible Cause B: Poor solubility of the ester. The ester may not be fully soluble in the reaction medium, leading to a slow and incomplete reaction.

  • Solution B:

    • Co-solvent: Use a co-solvent system, such as THF/water or dioxane/water, to improve the solubility of the starting material.

Problem 4: Formation of a byproduct where another substituent has been replaced by a hydroxyl group.

  • Possible Cause: If the 5H-pyrrolo[2,3-b]pyrazine core has a leaving group (e.g., a halogen) at another position, it can be susceptible to nucleophilic aromatic substitution by the hydroxide base during hydrolysis, especially at elevated temperatures. For example, hydrolysis of a chloro-substituted ester with NaOH can lead to the formation of a hydroxy-substituted carboxylic acid.[1]

  • Solution:

    • Milder Conditions: Use milder hydrolysis conditions. This could involve using a weaker base or running the reaction at a lower temperature for a longer period.

    • Alternative Hydrolysis Methods: Consider acid-catalyzed hydrolysis if the molecule is stable to acidic conditions. However, be mindful of the risk of decarboxylation.

Problem 5: Decarboxylation of the final product during workup or purification.

  • Possible Cause: The 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid is heated in the presence of acid, leading to the loss of CO2.

  • Solution:

    • Avoid High Temperatures: During the acidic workup to protonate the carboxylate, perform the acidification at low temperatures (e.g., 0 °C).

    • Minimize Acid Contact Time: Do not let the product sit in acidic solution for extended periods.

    • Purification Strategy: If purification by chromatography is necessary, use a neutral or slightly acidic mobile phase and avoid excessive heating when removing the solvent. Recrystallization from a suitable solvent system is often a better alternative to chromatography for the final product.

Stage 4: Purification

Problem 6: Difficulty in purifying the final product.

  • Possible Cause A: Presence of persistent impurities. These could be side products from the reaction or unreacted starting materials with similar polarity to the product.

  • Solution A:

    • Recrystallization: This is often the most effective method for purifying the final carboxylic acid. Screen a variety of solvents and solvent mixtures to find a system that gives good recovery and high purity.

    • Chromatography Optimization: If column chromatography is necessary, try different stationary phases (e.g., silica gel, alumina) and mobile phase compositions. Reverse-phase HPLC can also be a powerful tool for purification.

  • Possible Cause B: Poor solubility of the product. The final product may have low solubility in common organic solvents, making purification by chromatography challenging.

  • Solution B:

    • Trituration: Wash the crude solid with a solvent in which the impurities are soluble but the product is not.

    • pH-based Extraction: The carboxylic acid can be selectively extracted into a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then precipitated by re-acidification of the aqueous layer.

Experimental Protocols

The following are generalized protocols based on common synthetic strategies. Researchers should adapt these based on their specific starting materials and experimental setup.

Protocol 1: Hydrolysis of Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
StepProcedure
1 Dissolve the ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate in a mixture of THF and water (e.g., 2:1 v/v).
2 Add an excess of lithium hydroxide (LiOH) (e.g., 3-5 equivalents).
3 Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
4 Remove the THF under reduced pressure.
5 Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.
6 Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1N HCl.
7 Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
Visualization of Synthetic Workflow and Potential Pitfalls

G cluster_0 Stage 1: Core Formation cluster_1 Stage 2: Esterification cluster_2 Stage 3: Hydrolysis cluster_3 Stage 4: Purification A Pyrazine Precursor C 5H-pyrrolo[2,3-b]pyrazine Core A->C Cyclization B Pyrrole Precursor B->C Cyclization D Introduction of Ester Group C->D e.g., Directed Metalation E Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate D->E F 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid E->F LiOH, THF/H2O G Side Product (e.g., Decarboxylated) F->G Acid, Heat H Pure Product F->H Recrystallization

Caption: General synthetic workflow for 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid.

G Start Chloro-substituted Ester Precursor Hydrolysis Hydrolysis (NaOH, Heat) Start->Hydrolysis Desired Desired Chloro-Carboxylic Acid Hydrolysis->Desired Major Pathway Side Hydroxy-substituted byproduct Hydrolysis->Side Side Reaction (SNAr)

Caption: Potential side reaction during hydrolysis of a halogenated precursor.

References

  • Molecules. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Available at: [Link]

  • Google Patents. Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors.
  • MDPI. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Available at: [Link]

  • ChemRxiv. Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. Available at: [Link]

  • Organic Syntheses. PYRAZINE-2,3-DICARBOXYLIC ACID. Available at: [Link]

  • RSC Publishing. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Available at: [Link]

  • ChemComm. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Available at: [Link]

  • MDPI. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Available at: [Link]

  • JOCPR. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Available at: [Link]

  • ACS Publications. Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. Available at: [Link]

  • ARKIVOC. Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][2][3][4]triazine derivatives and their antibacterial activity. Available at: [Link]

  • ResearchGate. The synthesis of 5H-pyrrolo [3,4-b] pyrazine. Available at: [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]

  • MDPI. Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Available at: [Link]

Sources

Optimization

5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid solubility issues and solutions

The following technical guide addresses the solubility, handling, and isolation challenges associated with 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid . This guide is structured as a Tier-2 Technical Support resource, de...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility, handling, and isolation challenges associated with 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid .

This guide is structured as a Tier-2 Technical Support resource, designed to troubleshoot specific experimental bottlenecks in synthesis, analysis, and biological evaluation.

Case ID: PP-COOH-SOL-001 Subject: Solubility Optimization, Workup Protocols, and Assay Formulation Applicable CAS: 1016241-56-7 (6-isomer), 502141-03-9 (7-isomer analog)

The Core Problem: "Brick Dust" Characteristics

Before troubleshooting, it is critical to understand why this molecule resists dissolution. 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid exhibits "Brick Dust" properties—high melting point (>300°C) and poor solubility in common organic solvents.

  • Planarity & Stacking: The fused pyrrolo-pyrazine core is flat, allowing for tight

    
    -
    
    
    
    stacking in the crystal lattice.
  • Intermolecular Hydrogen Bonding: The molecule contains both a hydrogen bond donor (pyrrole NH, carboxyl OH) and acceptors (pyrazine nitrogens, carboxyl carbonyl). This creates a robust 3D hydrogen-bonding network in the solid state that resists disruption by weak solvents like methanol or dichloromethane.

  • Zwitterionic Potential: While primarily acidic, the pyrazine nitrogens can protonate at very low pH, leading to complex solubility behaviors.

Solubility Matrix & Solvent Selection

Quick Reference Guide for Solvent Compatibility

Solvent SystemSolubility RatingApplicationNotes
Water (pH 7) 🔴 InsolubleN/AForms suspension; unsuitable for assays.
Water (pH > 9) 🟢 SolubleAqueous StockSoluble as the carboxylate salt (

).
DMSO 🟢 ExcellentStock SolutionsPreferred for biological stocks (up to 50-100 mM).
Methanol/Ethanol 🟡 PoorWashingGood for removing impurities, but poor for dissolving bulk solid.
DCM / EtOAc 🔴 InsolubleExtractionDo not use for extraction; compound remains in aqueous phase or precipitates.
DMF / DMA 🟢 GoodSynthesisSuitable reaction solvents; harder to remove than DMSO.

Troubleshooting Guide (Q&A Format)

Scenario A: Synthesis & Isolation

Q: I hydrolyzed the ester, but I cannot extract the product into ethyl acetate. How do I isolate it?

A: You cannot extract this acid into organic solvents from water. The most effective isolation method is pH-controlled precipitation (Isoelectric precipitation).

Protocol: The "pH Swing" Isolation

  • Dissolution: Ensure the crude reaction mixture is at pH > 10 (using NaOH or LiOH). The product will be soluble as the salt.

  • Filtration (Critical): Filter this basic solution before acidification. This removes non-acidic impurities and unreacted starting materials that are insoluble in water.

  • Acidification: Slowly add 1M HCl or acetic acid to the filtrate with vigorous stirring.

  • Target pH: Adjust to pH 3–4 .

    • Why? The pKa of the carboxylic acid is approximately 3.5. Dropping below pH 2 might protonate the pyrazine nitrogen, forming a soluble cation salt (

      
      ). You want the neutral, insoluble zwitterion/acid form.
      
  • Ripening: Allow the suspension to stir for 30 minutes. This "Ostwald ripening" grows larger crystals that are easier to filter.

  • Collection: Filter the solid and wash with water (to remove salts) and cold methanol (to remove organic impurities).

Scenario B: NMR Analysis

Q: The sample won't dissolve in CDCl3 or MeOD. What solvent should I use?

A: Chloroform is non-polar and cannot break the crystal lattice. Methanol is often insufficient for high concentrations.

  • Recommended: DMSO-

    
     . It is the universal solvent for this scaffold.
    
  • Alternative (for salt forms):

    
     + 1 drop of NaOD  (40% in 
    
    
    
    ). This converts the acid to the soluble carboxylate anion.
    • Note: Using NaOD will shift your chemical shifts slightly compared to the neutral form.

Scenario C: Biological Assay Formulation

Q: My compound precipitates when I dilute the DMSO stock into cell culture media. How do I fix this?

A: This "crash-out" occurs because the water in the media forces the hydrophobic aromatic core to re-aggregate.

Solution: The Intermediate Dilution Step Do not pipette 100% DMSO stock directly into the media.

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Step: Dilute 1:10 into a "carrier solvent" like PEG-400 or Propylene Glycol .

  • Final Addition: Add this mixture to the media. The PEG/PG sheath helps disperse the molecule before water can force aggregation.

Alternative: Formulate as a Cyclodextrin complex .

  • Use 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in the aqueous buffer (10-20% w/v). The hydrophobic cavity of the cyclodextrin encapsulates the pyrrolopyrazine core, keeping it in solution.

Visualizing the Logic

The following diagrams illustrate the decision-making process for solvent selection and the isolation workflow.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: 5H-pyrrolo[2,3-b]pyrazine-6-COOH Goal What is your goal? Start->Goal Synthesis Synthesis / Isolation Goal->Synthesis Purify Analysis NMR / LCMS Goal->Analysis Identify BioAssay Biological Assay Goal->BioAssay Test IsoMethod Use pH Swing Precipitation (Soluble at pH > 10, Ppt at pH 3-4) Synthesis->IsoMethod NMRSolvent Use DMSO-d6 OR D2O + NaOD Analysis->NMRSolvent AssaySolvent Stock: 100% DMSO Diluent: Media + PEG400 or Cyclodextrin BioAssay->AssaySolvent

Caption: Decision logic for selecting the appropriate solvent system based on experimental intent.

Diagram 2: The "pH Swing" Isolation Workflow

WorkupProtocol Step1 Crude Reaction (Ester Hydrolysis) Step2 Adjust to pH > 10 (Solubilize as Salt) Step1->Step2 Step3 Filter Insoluble Impurities Step2->Step3 Step4 Acidify Filtrate to pH 3-4 Step3->Step4 Step5 Precipitate Forms (Neutral Acid) Step4->Step5 Step6 Filter & Dry Step5->Step6

Caption: Step-by-step isolation protocol utilizing the pH-dependent solubility of the carboxylic acid.

References

  • Solubility & Physical Properties

    • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.
    • PubChem Compound Summary. "5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid."[1][2] National Center for Biotechnology Information. [Link]

  • Synthesis & Workup Protocols

    • Wang, Y., et al. "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors." Molecules, 2018.[3] (Describes the synthesis and handling of the pyrrolopyrazine scaffold). [Link]

  • Assay Formulation

    • Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 2006. (Source for DMSO/PEG cosolvent strategies). [Link]

Sources

Troubleshooting

Technical Support Center: Pyrrolopyrazine Synthesis &amp; Optimization

Topic: Optimizing Reaction Conditions for Pyrrolo[1,2-a]pyrazine & Pyrrolo[2,3-b]pyrazine Scaffolds Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Introduction: The Senior Scientist’s Per...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Pyrrolo[1,2-a]pyrazine & Pyrrolo[2,3-b]pyrazine Scaffolds

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction: The Senior Scientist’s Perspective

Welcome to the technical support hub. I am your Senior Application Scientist.

Pyrrolopyrazines are "privileged scaffolds" in modern drug discovery, particularly as kinase inhibitors (e.g., FGFR, CSF1R) and anti-tubercular agents. However, their synthesis is often plagued by two distinct chemical behaviors: the electron-rich, oxidation-prone nature of the pyrrole ring and the electron-deficient, coordination-heavy nature of the pyrazine ring.

This guide moves beyond textbook definitions to address the practical causality of failure in the lab. We will focus on two primary architectures:

  • Pyrrolo[1,2-a]pyrazine: Accessed via cyclization of pyrrole precursors.[1]

  • Pyrrolo[2,3-b]pyrazine: Often synthesized via cross-coupling or condensation strategies.

Module 1: The "Gold Standard" Protocol

Workflow: Gold(I)-Catalyzed Regioselective Annulation for Pyrrolo[1,2-a]pyrazines

Many users struggle with the classic Clauson-Kaas or thermal cyclization methods due to harsh conditions and polymerization. We recommend the Post-Ugi Gold(I)-Catalyzed Annulation method for its mild conditions and high functional group tolerance.

The Protocol

Objective: Synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones.

  • Pre-Step (Ugi Reaction): React aminoacetaldehyde dimethylacetal, an aldehyde, an amine, and an alkynoic acid to form the linear Ugi adduct.

  • Step 1: Acid-Mediated Cyclization

    • Reagents: 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

    • Conditions: Room Temperature (RT), 2–4 hours.

    • Mechanism: Deprotection of the acetal followed by intramolecular condensation to form the dihydropyrazinone intermediate.

    • Critical Checkpoint: Ensure complete consumption of the acetal. Incomplete deprotection leads to side-product formation.

  • Step 2: Gold(I)-Catalyzed Annulation

    • Catalyst: Au(PPh3)Cl (5 mol%).[2][3]

    • Additive: AgOTf (5 mol%) (Silver Triflate).

    • Solvent: 1,2-Dichloroethane (DCE) [0.25 M].[2][3]

    • Conditions: RT to 60°C (substrate dependent), 1–24 hours.

    • Mechanism: The Au(I) activates the alkyne (soft electrophile), triggering a 5-exo-dig cyclization by the C-5 position of the enamine (soft nucleophile).

Visualizing the Workflow

G Start Start: Ugi Adduct (Linear Precursor) Step1 Step 1: TFA/DCM (Acetal Deprotection) Start->Step1 RT, 2h Inter Intermediate: Dihydropyrazinone Step1->Inter Cyclization Step2 Step 2: Au(PPh3)Cl / AgOTf (C-5 Activation) Inter->Step2 Add Catalyst End Product: Pyrrolo[1,2-a]pyrazine Step2->End 5-exo-dig Annulation

Figure 1: Step-wise workflow for the Gold(I)-catalyzed synthesis of pyrrolo[1,2-a]pyrazines.

Module 2: Troubleshooting & FAQs

Category A: Cyclization Failures (Pyrrolo[1,2-a]pyrazine)

Q1: My yield is low (<30%) during the acid-mediated cyclization step. The NMR shows a complex mixture.

  • Diagnosis: This is often caused by polymerization of the pyrrole ring or incomplete acetal hydrolysis . Pyrroles are acid-sensitive and prone to forming "pyrrole blacks" (polymers) if the acid concentration is too high or the reaction runs too long.

  • Solution:

    • Dilution: Ensure your concentration does not exceed 0.1 M if polymerization is observed.

    • Scavengers: If your Ugi adduct contains electron-rich aromatics, add a cation scavenger (e.g., triethylsilane) to prevent side reactions.

    • Switch Acid: If TFA is too harsh, switch to Methanesulfonic acid (MsOH) or use a Lewis acid like InCl₃ in ethanol under microwave irradiation (100°C, 30 min) for a milder cyclization [1].

Q2: During the Gold-catalyzed step, the reaction stalls. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst poisoning. The pyrazine nitrogen or free amines in your substrate may coordinate to the Gold/Silver center, deactivating it.

  • Solution:

    • Chloride Scavenger: Ensure you are using stoichiometric AgOTf relative to the Gold catalyst. The formation of AgCl is the driving force that generates the active cationic Au(I) species.

    • Protecting Groups: If you have free amines on the side chains, protect them (e.g., Boc) before the Gold step.

    • Solvent Switch: Switch from DCE to Toluene . Non-coordinating solvents stabilize the cationic gold intermediate better in difficult cases [2].

Category B: Functionalization & Cross-Coupling (Pyrrolo[2,3-b]pyrazine)

Q3: I am trying to perform a Suzuki coupling on the 5H-pyrrolo[2,3-b]pyrazine core, but I see mostly dehalogenation or homocoupling.

  • Diagnosis: The pyrrolo[2,3-b]pyrazine scaffold is electron-deficient (like 7-azaindole). The oxidative addition step is often sluggish, and the basic nitrogen can poison Pd catalysts.

  • Solution:

    • Base Selection: Avoid strong bases like NaOtBu if your substrate has sensitive functional groups. Use K₂CO₃ or K₃PO₄ with a phase transfer catalyst (TBAB) in a Dioxane/Water (4:1) mix [3].

    • Ligand Choice: Standard PPh₃ often fails. Switch to electron-rich, bulky biaryl phosphine ligands like XPhos or RuPhos to facilitate oxidative addition on the electron-deficient ring.

    • Temperature: These systems often require activation energy. Heat to 80–100°C . Microwave heating is highly recommended to reduce reaction time and thermal decomposition [4].

Q4: How do I control Regioselectivity during electrophilic substitution (e.g., Bromination)?

  • Technical Insight:

    • Pyrrolo[1,2-a]pyrazine: Electrophilic attack favors C-3 (and C-1) over the pyrazine ring. The C-3 position allows the intermediate to maintain aromaticity in the six-membered ring [5].[4][5]

    • Pyrrolo[2,3-b]pyrazine: Electrophilic attack typically occurs at C-3 (the pyrrole beta-position) if N-5 is unsubstituted.

  • Protocol for C-3 Bromination:

    • Use NBS (1.05 equiv) in DMF or THF at 0°C.

    • Warning: Do not use excess NBS; it will lead to poly-halogenation.

    • Troubleshooting: If regioselectivity is poor, lower the temperature to -78°C.

Module 3: Optimization Data Summary

The following table summarizes conditions for common transformations based on recent literature performance.

TransformationReagentsSolventTempTypical YieldKey Constraint
Ugi-Post Cyclization TFA (20%)DCMRT75-90%Monitor for polymerization.
Au-Catalyzed Annulation Au(PPh3)Cl / AgOTfDCERT-60°C60-85%Requires AgOTf activation.
Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O80°C70-85%Base sensitive; requires water.[6]
N-Alkylation NaH, Alkyl HalideDMF0°C -> RT80-95%Keep anhydrous; H₂ evolution.
MW-Assisted Cyclization InCl₃ (30 mol%)EtOH100°C (MW)85-92%Power: 100W; Closed vessel.

Module 4: Decision Logic for Metal-Catalyzed Couplings

Use this logic flow when optimizing cross-couplings (Suzuki/Buchwald) on the pyrrolopyrazine core.

Troubleshooting Start Issue: Low Yield in Pd-Catalyzed Coupling Check1 Check 1: Is Starting Material Recovered? Start->Check1 Yes1 Yes: Oxidative Addition Failure Check1->Yes1 Unreacted No1 No: Decomposition/Side Products Check1->No1 Complex Mix Sol1 Action: Switch to e-rich Ligand (XPhos, S-Phos) & Increase Temp Yes1->Sol1 Check2 Check 2: Is Catalyst Poisoned? No1->Check2 Sol2 Action: Check Base Compatibility (Switch NaOtBu -> K3PO4) Check2->Sol2 Base Issue Sol3 Action: Add Scavenger or Protect Free Amines Check2->Sol3 N-Coordination

Figure 2: Troubleshooting logic for Palladium-catalyzed cross-coupling reactions.

References

  • Ansary, I. et al. (2020).[7] Microwave assisted synthesis of 6-(pyrrolyl)coumarin/quinolone derivatives through an indium(III) catalysed one pot three component reaction. RSC Advances. Link

  • Mishra, N.K. et al. (2022).[2] Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. The Journal of Organic Chemistry. Link

  • Wang, Y. et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. Link

  • Mangalagiu, I.I. et al. (2020). Microwave Assisted Reactions of Fluorescent Pyrrolodiazine Building Blocks. PMC (PubMed Central). Link

  • StackExchange Chemistry. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (Mechanistic grounding for bicyclic N-heterocycles). Link

Sources

Optimization

Technical Support Center: Synthesis of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid

Topic: Troubleshooting Side Reactions & Process Optimization Document ID: TSC-PP-06-COOH Version: 2.4 (Current) Audience: Medicinal Chemists, Process Development Scientists[1] Executive Summary & Reaction Landscape[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Document ID: TSC-PP-06-COOH Version: 2.4 (Current) Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary & Reaction Landscape[1][2][3]

Welcome to the Technical Support Center for 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid (CAS: 1016241-56-7).[1] This scaffold is a critical intermediate in the synthesis of PI3K inhibitors (e.g., Alpelisib/BYL719).

The most robust synthetic route involves a Sonogashira coupling of 2-amino-3-halopyrazine with an acetylenic ester, followed by a base-mediated cyclization and subsequent hydrolysis .[1] While efficient, this pathway is plagued by three primary failure modes: Glaser homocoupling, regioselective ambiguity, and thermal decarboxylation.

Visualizing the Pathway & Failure Modes

The following diagram maps the "Happy Path" against critical side-reaction off-ramps.

SynthesisPath SM 2-Amino-3-chloropyrazine + Ethyl Propiolate Inter Intermediate A: Linear Alkyne SM->Inter Sonogashira Pd(II)/Cu(I) Glaser Side Rxn 1: Glaser Dimer (Di-ester) SM->Glaser O2 Leak (Homocoupling) N_Alk Side Rxn 2: Ring N-Alkylation (Regioisomer) SM->N_Alk High Temp/Wrong Base Cyclized Intermediate B: Ethyl Ester Inter->Cyclized t-BuOK/THF Cyclization Product Target: 6-COOH Acid Cyclized->Product LiOH Hydrolysis Decarb Side Rxn 3: Decarboxylation (Loss of CO2) Product->Decarb Acidic Workup >60°C

Figure 1: Synthetic workflow highlighting critical divergence points where side reactions occur.

Technical Troubleshooting Guide (Q&A)

Module A: The Sonogashira Stalls (Step 1)

Context: Reaction of 2-amino-3-chloropyrazine with ethyl propiolate.[1]

Q1: I am seeing a major spot on TLC that is less polar than my product, and my yield is <40%. What is it? Diagnosis: This is likely the Glaser Homocoupling product (diethyl hexa-2,4-diynedioate).[1] Mechanism: In the presence of Copper(I) and trace Oxygen, terminal alkynes oxidatively dimerize rather than coupling with the aryl halide. Corrective Action:

  • Degassing is non-negotiable: Sparge the solvent with Argon for at least 30 minutes before adding the catalyst.[1]

  • Catalyst Control: Switch from Pd(PPh3)4 (Pd0) to Pd(PPh3)2Cl2 (PdII) . The Pd(II) precatalyst is more robust.[1]

  • Slow Addition: Add the alkyne dropwise after the catalyst system is established to keep its instantaneous concentration low relative to the aryl halide.

Q2: My reaction turns black immediately and stalls. Why? Diagnosis: "Palladium Black" precipitation.[1] Cause: The active Pd(0) species is aggregating because it lacks sufficient ligand stabilization or the reaction temperature is too high for the catalyst lifespan.[1] Protocol Adjustment:

  • Ligand Boost: Add 10-20 mol% excess Triphenylphosphine (PPh3) or switch to a bidentate ligand like dppf [1,1'-Bis(diphenylphosphino)ferrocene], which creates a wider bite angle and stabilizes the Pd center.[1]

  • Temperature: Lower the temp to 60-70°C. Pyrazines are electron-deficient and can poison the catalyst if heated aggressively.[1]

Module B: Cyclization & Regioselectivity (Step 2)

Context: Closing the ring to form the 5H-pyrrolo[2,3-b]pyrazine core.[1]

Q3: Can I do the Sonogashira and Cyclization in one pot? Recommendation: No. Reasoning: The Sonogashira requires a mild base (TEA/DIPEA), while the cyclization (5-endo-dig) requires a strong base (t-BuOK or NaH).[1] Mixing them leads to complex impurity profiles including polymerization of the alkyne .[1] Best Practice: Isolate the linear alkyne intermediate.[1] It is stable. Then, treat with t-BuOK (1.2 eq) in THF at 0°C -> RT.

Q4: I isolated a product with the correct Mass (MS), but the NMR shifts are wrong. What happened? Diagnosis: You likely formed the N-4 Regioisomer (C-N bond formation at the pyrazine ring nitrogen rather than the exocyclic amine).[1] Scientific Context: The 2-aminopyrazine moiety has two nucleophilic nitrogens.[1] While the exocyclic amine is usually more nucleophilic, steric hindrance or specific solvent effects can favor the ring nitrogen. Validation:

  • Check C-H Correlation: Run a HMBC NMR. The correct product (pyrrolo[2,3-b]) will show specific correlations between the pyrrole proton and the pyrazine carbons that differ from the [2,3-e] or other fused isomers.

  • Prevention: Use a non-polar solvent (Toluene) for the coupling if this persists, or protect the exocyclic amine as an acetamide (though this adds deprotection steps).[1]

Module C: Hydrolysis & Decarboxylation (Step 3)

Context: Converting the ethyl ester to the carboxylic acid.

Q5: My product disappears during acid workup, and I see a new spot with M-44 mass. Is my product decomposing? Diagnosis: Yes, you are observing Thermal Decarboxylation .[1] Mechanism: Electron-rich heteroaromatic carboxylic acids (like pyrrole-2-carboxylic acid analogs) are prone to losing CO2, especially if the ring is protonated, creating a "proton-shuttle" mechanism.[1] Critical Protocol:

  • Avoid Mineral Acids: Do not use boiling HCl or H2SO4.[1]

  • The "Cold Acid" Quench: Hydrolyze with LiOH/THF/Water at RT. When acidifying to precipitate the product, use Acetic Acid or 1N HCl at 0°C and stop exactly at pH 4-5.[1] Do not go to pH 1.[1]

  • Drying: Dry the solid under vacuum at <45°C .

Standardized Experimental Protocol

To minimize side reactions, follow this optimized 2-step sequence.

Step 1: Coupling (Sonogashira)[4][5][6][7]
  • Charge: 2-Amino-3-chloropyrazine (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), CuI (0.02 eq).

  • Solvent: Anhydrous DMF (0.2 M concentration).

  • Degas: Sparge with Argon for 20 min.

  • Add Base/Alkyne: Add TEA (3.0 eq) followed by Ethyl Propiolate (1.2 eq) dropwise.

  • Heat: 80°C for 4-6 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF.[1] Dry (Na2SO4) and concentrate.[1]

  • QC Point: Check for dimer (Glaser) via TLC.

Step 2: Cyclization & Hydrolysis[1]
  • Cyclization: Dissolve Intermediate A in dry THF. Cool to 0°C. Add t-BuOK (1.5 eq) portion-wise.[1] Stir at RT for 2h.[1]

  • Hydrolysis (In-situ): Add water (equal vol to THF) and LiOH (2.0 eq). Stir at RT until ester is consumed (TLC).

  • Isolation: Cool to 0°C. Acidify carefully with AcOH to pH 5. Collect precipitate by filtration.[1][2]

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields.

Troubleshooting Start Problem: Low Yield StepCheck Which Step? Start->StepCheck Sono Sonogashira Coupling StepCheck->Sono Hydro Hydrolysis/Workup StepCheck->Hydro Black Rxn turned black/tarry? Sono->Black Dimer Check TLC: Fast moving spot? Sono->Dimer MassLoss Mass = Expected - 44? Hydro->MassLoss PdDeath Cause: Catalyst Decomp Fix: Lower Temp + Ligand Black->PdDeath Yes O2Leak Cause: O2 Leak (Glaser) Fix: Degas + Slow Addn Dimer->O2Leak Yes DecarbRisk Cause: Decarboxylation Fix: Avoid HCl, keep <40°C MassLoss->DecarbRisk Yes

Figure 2: Diagnostic logic for isolating the root cause of synthetic failure.

References

  • Furet, P., et al. (2013).[1][3] "Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor."[1] Bioorganic & Medicinal Chemistry Letters, 23(13), 3741-3748.[1][3]

  • Rossi, E., et al. (2006).[1][4] "2-Trifluoromethanesulfonyloxyindole-1-carboxylic acid ethyl ester: a practical intermediate for the synthesis of 2-carbosubstituted indoles." Synthesis, (2), 299-304.[1][4]

  • Chinchilla, R., & Nájera, C. (2007).[1] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[1] Chemical Reviews, 107(3), 874–922.[1]

  • MedKoo Biosciences. "Alpelisib Synthetic Routes."[1][3] Technical Data Sheet.

Sources

Troubleshooting

Technical Support Center: Pyrrolopyrazine-Based FGFR Inhibitors

Topic: Overcoming Resistance Mechanisms in Preclinical Development Status: Operational | Ticket Volume: High | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Resistance Mechanisms in Preclinical Development

Status: Operational | Ticket Volume: High | Lead Scientist: Dr. A. Vance

Introduction: The Support Philosophy

Welcome to the technical support hub for pyrrolopyrazine-based FGFR inhibitors. If you are reading this, your once-potent nanomolar inhibitor is likely failing in your cell lines or PDX models.

Pyrrolopyrazine scaffolds (often Type I ATP-competitive inhibitors) are highly effective at binding the active kinase conformation. However, their specific binding mode makes them susceptible to three distinct failure modes: Steric Hindrance (Gatekeepers) , Bypass Signaling (Pathway Reactivation) , and Physicochemical Sequestration (Lysosomal Trapping) .

This guide is not a textbook; it is a troubleshooting manual designed to diagnose why your compound is failing and how to salvage the program.

Module 1: On-Target Resistance (The Gatekeeper)

User Issue: "My IC50 has shifted >100-fold in resistant clones, but the target is still expressed."

Diagnosis: The Steric Clash

Pyrrolopyrazine inhibitors typically rely on a specific hydrophobic pocket adjacent to the ATP-binding site. When the "Gatekeeper" residue mutates (e.g., Valine to Methionine or Phenylalanine), the bulky side chain physically blocks the inhibitor while allowing ATP (which is smaller) to bind.

Common Culprits:

  • FGFR1: V561M[1][2][3][4]

  • FGFR2: V564F, V565I, N549H (Molecular Brake)

  • FGFR3: V555M[2][3][4][5]

Troubleshooting Protocol: Genotyping & Structural Modeling
  • Sequence the Kinase Domain: Do not sequence the whole exome yet. Focus on the kinase domain exons.

  • Look for "Molecular Brakes": Mutations like N549H (FGFR2) disengage the molecular brake, locking the kinase in an active conformation that some Type I inhibitors cannot bind effectively [1].

  • Switch Scaffolds (The "Covalent" Pivot):

    • Why: Reversible pyrrolopyrazines struggle against the high affinity of ATP in gatekeeper mutants.

    • Solution: Test irreversible inhibitors (e.g., Futibatinib analogs) that bind a distinct Cysteine residue (e.g., C491), bypassing the steric reliance on the gatekeeper pocket [2].

Data Summary: Resistance Profiles

MutationMechanismPyrrolopyrazine SensitivityRecommended Action
V561M (FGFR1) Gatekeeper (Steric)Resistant (>100x IC50 shift)Switch to Covalent Inhibitor or Type II Inhibitor
N549H (FGFR2) Molecular BrakeResistant (Constitutive Activation)Test Allosteric Inhibitors
K659M (FGFR2) Activation LoopVariable Assess Phospho-STAT3 levels
Module 2: Bypass Signaling (The Whack-a-Mole)

User Issue: "My kinase assay shows FGFR is inhibited (p-FGFR is down), but cell viability is unaffected and p-ERK is rebounding."

Diagnosis: Pathway Reactivation

The cell has re-routed signaling through parallel RTKs. Pyrrolopyrazine inhibition of FGFR often disrupts the negative feedback loop to RAS/MAPK, leading to the rapid upregulation of other receptors [3].

Primary Suspects:

  • MET Amplification: Common in FGFR-driven lung cancers.

  • EGFR Upregulation: Rapid feedback activation.

  • PI3K/mTOR: PTEN loss independent of FGFR.

Experimental Workflow: The "Bypass" Screen

Do not just add more FGFR inhibitor. You must identify the bypass track.

  • The "Washout" Blot:

    • Treat cells with your inhibitor (IC90) for 24, 48, and 72 hours.

    • Blot for: p-FGFR (Should be low), p-ERK (Check for rebound at 48h), p-MET , and p-EGFR .

  • Synergy Matrix:

    • Set up a 6x6 dose matrix.

    • Axis A: Pyrrolopyrazine Inhibitor.

    • Axis B: MEK Inhibitor (e.g., Trametinib) OR MET Inhibitor (e.g., Crizotinib).

    • Success Metric: Look for a Combination Index (CI) < 0.8.

BypassSignaling FGFR_Inhibitor Pyrrolopyrazine Inhibitor FGFR FGFR (Blocked) FGFR_Inhibitor->FGFR RAS RAS / RAF FGFR->RAS Blocked MET MET / EGFR (Bypass) MET->RAS Reactivation MEK MEK / ERK RAS->MEK MEK->MET Loss of Negative Feedback Survival Cell Survival (Resistance) MEK->Survival

Figure 1: Bypass signaling logic. Inhibition of FGFR relieves negative feedback on RAS, allowing MET/EGFR to drive ERK signaling.

Module 3: Physicochemical Resistance (The Lysosome Trap)

User Issue: "The drug works in kinase assays but has poor potency in cells. My compound is a weak base."

Diagnosis: Lysosomal Sequestration

Many pyrrolopyrazine derivatives contain basic amines (to improve solubility). In the acidic environment of the lysosome (pH ~4.5), these amines become protonated and trapped (cationic trapping). This acts as a "sink," drastically lowering the concentration available to bind cytoplasmic FGFR [4].

Validation Protocol: The Lysosome Shift
  • LysoTracker Assay:

    • Stain cells with LysoTracker Red.

    • Treat with your compound (if intrinsically fluorescent) or a fluorescent analog.

    • Observation: If the drug colocalizes 1:1 with LysoTracker, it is being sequestered.

  • The Chloroquine Rescue:

    • Treat resistant cells with Chloroquine (10-20 µM) + Your Inhibitor.

    • Chloroquine raises lysosomal pH, preventing ion trapping.

    • Result: If IC50 improves (drops) significantly with Chloroquine, your resistance is physicochemical, not genetic [5].

Module 4: Experimental Protocols
Protocol A: Generating Acquired Resistance Lines (The "Pulsed" Method)

Do not use continuous high-dose selection; this selects for pre-existing clones rather than evolving acquired resistance mechanisms.

  • Determine IC50: Establish the baseline IC50 of the parental line.

  • Initial Seeding: Seed cells at 40% confluence.

  • Pulse 1: Treat with IC20 concentration for 72 hours.

  • Recovery: Remove drug. Wash 2x with PBS. Add drug-free media. Allow cells to recover to 80% confluence (may take 3-7 days).

  • Escalation: Passage cells. Increase dose to IC30 . Repeat Pulse/Recovery.

  • Milestone: Continue until cells grow robustly at 3x the original IC50 .

  • Maintenance: Maintain one flask in drug-free media (for 1 week) before experiments to wash out acute effects.

Protocol B: 3D Spheroid Viability Assay (For verifying resistance)

Monolayer assays often mask resistance due to high oxygen/nutrient availability.

  • Seeding: Seed 2,000 cells/well in U-bottom Ultra-Low Attachment (ULA) plates.

  • Formation: Centrifuge at 200xg for 5 mins. Incubate 72h to form tight spheroids.

  • Treatment: Add 2x concentrated inhibitor carefully to avoid disrupting the spheroid.

  • Readout: Measure ATP (CellTiter-Glo 3D) at Day 7.

    • Note: Resistant spheroids often show a "necrotic core" but a growing outer rim, whereas sensitive spheroids disintegrate.

FAQs: Rapid Fire Troubleshooting

Q: Can I use Western Blot to distinguish between Gatekeeper and Bypass resistance? A: Yes.

  • Gatekeeper: p-FGFR remains HIGH despite drug treatment (drug cannot bind).

  • Bypass: p-FGFR is LOW (drug binds), but p-ERK/p-AKT remains HIGH (signal coming from elsewhere).

Q: My pyrrolopyrazine inhibitor precipitates in cell media. Could this look like resistance? A: Absolutely. If the compound crashes out, the effective concentration drops. Check the DMSO tolerance of your media. Do not exceed 0.5% DMSO. If precipitation occurs, the "resistance" is an artifact of solubility.

Q: Are there specific biomarkers for pyrrolopyrazine sensitivity? A: High expression of FGF19 (ligand) often correlates with sensitivity in HCC models. Loss of KLB (Beta-Klotho) often predicts intrinsic resistance.

References
  • Goyal, L., et al. (2017). "Polyclonal secondary FGFR2 mutations drive acquired resistance to FGFR inhibition in patients with FGFR2 fusion-positive cholangiocarcinoma."[5] Cancer Discovery. Link

  • Tan, L., et al. (2025). "Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance." Journal of Medicinal Chemistry. Link

  • Manchado, E., et al. (2016). "A combinatorial strategy for treating KRAS-mutant lung cancer." Nature. Link

  • Zhitomirsky, B., & Assaraf, Y. G. (2016). "Lysosomal sequestration of hydrophobic weak base chemotherapeutics triggers lysosomal biogenesis and lysosome-dependent cancer multidrug resistance."[6][7] Oncotarget. Link

  • Gotink, K. J., et al. (2011). "Lysosomal sequestration of sunitinib: a novel mechanism of drug resistance." Clinical Cancer Research. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5H-Pyrrolo[2,3-b]pyrazine-6-carboxylic Acid Derivatives vs. Standard FGFR Inhibitors

This guide provides an in-depth technical analysis of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid —specifically its role as a critical scaffold in the design of next-generation FGFR inhibitors.[1] While often cataloged a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid —specifically its role as a critical scaffold in the design of next-generation FGFR inhibitors.[1]

While often cataloged as a chemical building block, this carboxylic acid derivative serves as the synthetic anchor for a novel class of Pyrrolopyrazine-based Kinase Inhibitors .[1] These compounds have emerged as potent alternatives to first-generation indazole-based drugs (e.g., Erdafitinib), offering distinct binding modes and improved selectivity profiles against off-targets like c-Met.

Executive Summary: The Pyrrolopyrazine Advantage

The 5H-pyrrolo[2,3-b]pyrazine scaffold represents a structural evolution in kinase inhibitor design.[1] Unlike the indazole core of Erdafitinib or the pyrazolopyridine of earlier candidates, the pyrrolopyrazine system provides a unique bicyclic geometry that optimizes hydrogen bonding with the kinase hinge region while minimizing steric clashes in the gatekeeper pocket.

Key Technical Distinction:

  • 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid is the precursor.[1]

  • The Amide Derivatives (e.g., Compound 13, Compound 9p) are the active inhibitors.[1]

  • Mechanism: Type I ATP-competitive inhibition.[1]

Quick Comparison Matrix
FeaturePyrrolopyrazine Derivatives (New Class)Erdafitinib (Standard of Care)AZD4547 (Clinical Benchmark)
Core Scaffold 5H-pyrrolo[2,3-b]pyrazineIndazolePyrazole-Quinazoline
Binding Mode Hinge Binder (N-1/N-7 interaction)Hinge BinderHinge Binder
FGFR1 Potency (IC₅₀) 3.0 – 14 nM (Lead Compounds)~1.2 nM~0.2 nM
Selectivity High (Low c-Met inhibition)Moderate (Pan-FGFR)High (FGFR1-3)
Resistance Profile Effective against V561M Gatekeeper (Specific analogs)Susceptible to some gatekeeper mutationsSusceptible
Synthetic Origin 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acidIndazole-4-aminePyrazole intermediates

Structural & Mechanistic Analysis

The Scaffold Logic

The 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid scaffold is utilized because it mimics the adenine ring of ATP but allows for modular substitution at the 6-position (via the carboxylic acid) and the 7-position.

  • Hinge Binding: The nitrogen atoms in the pyrazine ring form critical hydrogen bonds with the backbone residues of the FGFR kinase hinge region (typically Val561 in FGFR1).[1]

  • Solvent Front Interaction: The carboxylic acid is typically converted into an amide.[1] This amide tail extends towards the solvent front, improving solubility and pharmacokinetic properties.

  • Selectivity Filter: Early scaffolds like pyrazolo[4,3-b]pyridine often suffered from c-Met cross-reactivity.[1] The pyrrolopyrazine core alters the vector of the R-groups, clashing with the c-Met binding pocket while fitting snugly into FGFR.

Signaling Pathway Visualization

The following diagram illustrates the FGFR signaling cascade and where these inhibitors intervene.

FGFR_Pathway FGF FGF Ligand FGFR FGFR Dimerization (Tyrosine Kinase Activation) FGF->FGFR Activates RAS RAS FGFR->RAS Phosphorylation PI3K PI3K FGFR->PI3K PLC PLCγ FGFR->PLC Inhibitor Pyrrolopyrazine Inhibitor (Blocks ATP Binding) Inhibitor->FGFR Inhibits (IC50 ~3nM) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT PKC PKC PLC->PKC

Caption: Mechanism of Action: Pyrrolopyrazine inhibitors block ATP binding, halting downstream RAS-MAPK and PI3K-AKT signaling.

Performance Data: Pyrrolopyrazine vs. Competitors

The following data aggregates experimental results from key medicinal chemistry studies (e.g., Wang et al., Shanghai Institute of Materia Medica).

Enzymatic Inhibition (IC₅₀ in nM)
CompoundFGFR1FGFR2FGFR3FGFR4c-Met (Off-Target)
Pyrrolopyrazine Lead (Cpd 13) 3.0 9.0 25 712 >10,000
Erdafitinib1.22.54.55.7>1,000
AZD45470.22.51.8165>10,000

Analysis:

  • Selectivity: The pyrrolopyrazine derivative (Compound 13) demonstrates exceptional selectivity against c-Met (>1000-fold), a common liability in this chemical space.[1]

  • FGFR4 Sparing: Unlike Erdafitinib (pan-FGFR), the pyrrolopyrazine series often shows reduced potency against FGFR4.[1] This is clinically advantageous as FGFR4 inhibition is associated with hepatotoxicity (bile acid accumulation).[1]

Experimental Protocols

To validate the efficacy of a 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid derivative, the following protocols are recommended.

Protocol A: Synthesis of Active Amide Derivative

Use this to convert the carboxylic acid scaffold into a testable inhibitor.

Reagents: 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid, HATU (Coupling agent), DIPEA (Base), DMF (Solvent), Appropriate Amine (e.g., 4-methylpiperazin-1-amine).

  • Dissolution: Dissolve 1.0 eq of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid in anhydrous DMF (0.1 M concentration).

  • Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at Room Temperature (RT) for 15 minutes to activate the acid.

  • Coupling: Add 1.1 eq of the target amine.[1]

  • Reaction: Stir at RT for 4–12 hours. Monitor via LC-MS for the formation of the [M+H]+ peak.

  • Workup: Dilute with ethyl acetate, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.[1]

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: FGFR1 Kinase Inhibition Assay (FRET-based)

Use this to determine IC₅₀ values.[1]

Principle: Measures the transfer of phosphate from ATP to a peptide substrate using a FRET pair (e.g., LanthaScreen™).[1]

Materials:

  • Recombinant FGFR1 Kinase Domain.[1]

  • Fluorescein-PolyGT (Substrate).[1]

  • ATP (at Km, typically 10-50 µM).[1]

  • Terbium-labeled anti-phosphotyrosine antibody.[1]

Steps:

  • Preparation: Prepare a 3x serial dilution of the inhibitor in DMSO (start at 10 µM).[1]

  • Incubation: Mix 2.5 µL inhibitor, 2.5 µL FGFR1 enzyme (0.5 nM final), and 2.5 µL Substrate/ATP mix in a 384-well plate.

  • Reaction: Incubate at RT for 60 minutes in the dark.

  • Termination: Add 10 µL of EDTA/Tb-Antibody detection mix to stop the reaction.

  • Readout: Incubate for 30 minutes and read TR-FRET signal (Ex 340 nm, Em 495/520 nm) on a plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC₅₀ using a 4-parameter logistic fit.

Synthesis & SAR Workflow

The development of these inhibitors follows a logical Structure-Activity Relationship (SAR) flow, starting from the carboxylic acid.

SAR_Flow Acid 5H-pyrrolo[2,3-b]pyrazine- 6-carboxylic acid (Scaffold) Step1 Amide Coupling (Solubility/Pocket Fill) Acid->Step1 Modifies Solvent Region Step2 C-7 Substitution (Gatekeeper Interaction) Step1->Step2 Optimizes Potency Lead Lead Inhibitor (e.g., Cpd 13) Step2->Lead IC50 < 10nM

Caption: SAR Optimization Flow: Transforming the acid scaffold into a potent lead compound.

References

  • Wang, R., et al. (2018). "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors."[2] Molecules, 23(3), 689. Link

  • Tan, L., et al. (2025). "Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors." Journal of Medicinal Chemistry. Link[1]

  • Helsten, T., et al. (2016). "The FGFR Landscape in Cancer: Analysis of 4,853 Tumors by Next-Generation Sequencing."[1] Clinical Cancer Research, 22(1), 259-267. Link

  • PubChem Compound Summary. "5H-Pyrrolo[2,3-b]pyrazine."[1] National Center for Biotechnology Information.[1] Link

  • BenchChem Technical Data. "2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine as an FGFR Inhibitor Intermediate."[1] Link[1]

Sources

Comparative

Comparative analysis of pyrrolo[2,3-b]pyrazine vs pyrrolo[2,3-d]pyrimidine inhibitors

Executive Summary: The Scaffold Hopping Imperative In the design of ATP-competitive kinase inhibitors, the choice of the hinge-binding scaffold is the single most critical decision affecting potency, selectivity, and phy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Hopping Imperative

In the design of ATP-competitive kinase inhibitors, the choice of the hinge-binding scaffold is the single most critical decision affecting potency, selectivity, and physicochemical properties. While pyrrolo[2,3-d]pyrimidine (7-deazapurine) is the industry standard "adenine mimic"—validated by blockbuster drugs like Tofacitinib and Ruxolitinib—the isomeric pyrrolo[2,3-b]pyrazine scaffold has emerged as a powerful alternative for overcoming resistance mutations and improving metabolic stability.

This guide provides a head-to-head technical analysis of these two privileged structures, delineating when to deploy each based on hinge architecture, metabolic liabilities, and synthetic feasibility.

Structural Anatomy & Hinge Binding Mechanics

The primary differentiator between these scaffolds is the arrangement of nitrogen atoms in the 6-membered ring, which dictates the vectors of hydrogen bond acceptors (HBA) and donors (HBD) presented to the kinase hinge region.

Comparative Structural Analysis
FeaturePyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-b]pyrazine
Common Name 7-Deazapurine5H-Pyrrolo[2,3-b]pyrazine
Ring System Pyrimidine fused to PyrrolePyrazine fused to Pyrrole
Nitrogen Positions N1, N3 (1,3-relationship)N1, N4 (1,4-relationship)
Hinge Interaction Mimics Adenine (N1 acceptor, N7 donor)Modified vector (N4 acceptor, N5 donor)
Electronic Character Electron-deficient pyrimidine; Electron-rich pyrroleHighly electron-deficient pyrazine ring
Key Drug Examples Tofacitinib, Baricitinib, RuxolitinibC-Met/FGFR leads (e.g., Compound 13)
Visualization of Binding Vectors

The following diagram illustrates the atom numbering and H-bond capabilities. Note the shift in the H-bond acceptor position from N3 (pyrimidine) to N4 (pyrazine), which alters the interaction geometry with the kinase hinge backbone by approximately 1.5 Å.

ScaffoldComparison cluster_0 Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) cluster_1 Pyrrolo[2,3-b]pyrazine (Isomeric Core) Pyrim Pyrimidine Ring (N1, N3) Pyrrole_D Pyrrole Ring (C7 instead of N) Pyrim->Pyrrole_D Fused Hinge_D Hinge Interaction: N1 (Acceptor) Exocyclic NH (Donor) Pyrim->Hinge_D Primary Binding ATP_Site ATP Binding Pocket (Hinge Region) Hinge_D->ATP_Site Classic Adenine Mimicry Pyraz Pyrazine Ring (N1, N4) Pyrrole_B Pyrrole Ring (N5-H) Pyraz->Pyrrole_B Fused Hinge_B Hinge Interaction: N4 (Acceptor) N5-H (Donor) Pyraz->Hinge_B Altered Vector Hinge_B->ATP_Site Exploits Alternative Backbone Carbonyls

Caption: Comparative topology of kinase scaffolds. The d-pyrimidine core (left) offers a 1,3-nitrogen arrangement ideal for classic hinge binding. The b-pyrazine core (right) offers a 1,4-arrangement, shifting the acceptor vector for specific selectivity profiles.

Physicochemical & Metabolic Performance

Metabolic Stability (Oxidation)

A major liability of the pyrrolo[2,3-d]pyrimidine scaffold is oxidative metabolism. The electron-rich pyrrole ring is susceptible to oxidation by cytochrome P450 enzymes (particularly CYP3A4), often requiring blocking groups (e.g., cyano or fluoro) at the C2 or C5 positions to improve half-life.

In contrast, the pyrrolo[2,3-b]pyrazine scaffold incorporates a pyrazine ring, which is more electron-deficient than pyrimidine. This lowers the HOMO energy of the system, generally making the core more resistant to oxidative attack. However, the pyrazine nitrogens can be susceptible to N-oxidation or nucleophilic attack if not sterically protected.

Solubility and Lipophilicity
  • Pyrrolo[2,3-d]pyrimidine: Often requires solubilizing groups (e.g., piperazine tails) to counteract the planarity and lipophilicity of the fused system.

  • Pyrrolo[2,3-b]pyrazine: The additional nitrogen in the 4-position (relative to the ring junction) often lowers LogP slightly compared to the deazapurine, potentially improving aqueous solubility without the need for large solubilizing appendages.

Case Studies: Efficacy & Selectivity

Case Study A: JAK Inhibitors (Pyrrolo[2,3-d]pyrimidine Dominance)

The success of Tofacitinib and Ruxolitinib relies on the pyrrolo[2,3-d]pyrimidine scaffold perfectly mimicking the adenine of ATP.

  • Mechanism: The N1 and N3 nitrogens form a bidentate H-bond network with the hinge residues (e.g., Glu96/Leu98 in JAK1).

  • Outcome: High potency (sub-nanomolar) but challenges with isoform selectivity (JAK1 vs JAK2) due to the conserved nature of the ATP pocket.

Case Study B: FGFR1 Inhibitors (Pyrrolo[2,3-b]pyrazine Utility)

In the development of FGFR inhibitors, researchers found that standard scaffolds failed to achieve necessary residence times.

  • Discovery: Switching from a pyrrolo[3,2-b]pyridine to a pyrrolo[2,3-b]pyrazine core dramatically increased binding affinity.[1]

  • Mechanism: The N4 nitrogen of the pyrazine ring accepted a hydrogen bond from the backbone NH of Ala564 in FGFR1, a specific interaction that the 1,3-arrangement of the pyrimidine scaffold could not optimally satisfy.

  • Result: Compound 13 (cited in literature) demonstrated high selectivity and favorable metabolic properties, validating the scaffold for "difficult" hinges.

Experimental Protocols

Protocol: Matched Molecular Pair (MMP) Evaluation

To objectively compare these scaffolds for a specific kinase target, follow this "scaffold hopping" validation protocol.

Objective: Determine if N-translocation (1,3 to 1,4) improves binding efficiency (Ligand Efficiency, LE).

Step-by-Step Methodology:

  • Synthesis of Core Analogs:

    • Synthesize the exact same substituents (R-groups) on both the pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyrazine cores.

    • Note: Ensure the vectors of the R-groups are aligned. The C2 position of d-pyrimidine corresponds roughly to C2/C3 of b-pyrazine depending on substitution pattern.

  • Biochemical IC50 Assay (FRET/Luminescence):

    • Reagents: Recombinant Kinase (e.g., JAK, FGFR), ATP (at Km), Substrate peptide.

    • Condition: Incubate kinase + inhibitor for 60 min before adding ATP to detect slow-binding kinetics (common with these fused scaffolds).

  • Surface Plasmon Resonance (SPR):

    • Metric: Measure

      
       and 
      
      
      
      .
    • Hypothesis: If the b-pyrazine forms a new H-bond with a backbone carbonyl (e.g., Ala564),

      
       should decrease significantly compared to the d-pyrimidine.
      
  • Metabolic Stability Assay (Microsomal):

    • Incubate 1 µM of each analog with human liver microsomes (HLM) + NADPH.

    • Sample at 0, 15, 30, 60 min. Analyze by LC-MS/MS.

    • Success Criteria: Intrinsic clearance (

      
      ) of b-pyrazine < 50% of d-pyrimidine.
      
Decision Workflow for Scaffold Selection

DecisionTree Start Start: Kinase Target Selected HingeAnalysis Analyze Hinge Sequence (Crystal Structure) Start->HingeAnalysis Q1 Does the hinge require a classic Adenine mimic (N1/N3)? HingeAnalysis->Q1 PathA Select Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) Q1->PathA Yes (e.g., JAKs) Q2 Is metabolic oxidation at the core a liability? Q1->Q2 No / Unknown Validation Perform MMP Protocol (See Section 5.1) PathA->Validation PathB Select Pyrrolo[2,3-b]pyrazine PathB->Validation Q2->PathA No Q2->PathB Yes (High Clearance)

Caption: Strategic decision tree for selecting between pyrimidine and pyrazine fused pyrrole scaffolds based on structural biology and metabolic data.

Synthesis Overview

While pyrrolo[2,3-d]pyrimidine synthesis is ubiquitous (often via the Traube synthesis or glycosylation of pyrroles), the pyrrolo[2,3-b]pyrazine scaffold requires distinct approaches.

  • Pyrrolo[2,3-d]pyrimidine:

    • Key Intermediate: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[2][3]

    • Reaction: Nucleophilic aromatic substitution (SNAr) at C4 is facile.

  • Pyrrolo[2,3-b]pyrazine:

    • Route: Often synthesized via cyclization of 2-aminopyrazine-3-derivatives or Sonogashira coupling of halopyrazines followed by cyclization.

    • Advantage: The pyrazine ring facilitates diverse cross-coupling reactions at positions 2 and 3, allowing for rapid library generation of "tail" modifications.

References

  • Comparison of Scaffold Binding in FGFR: Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2017). National Institutes of Health. Link

  • Pyrrolo[2,3-d]pyrimidine in JAK Inhibitors: FDA-approved medications containing pyrrolo[2,3-d]pyrimidine.[3] (2023).[4][5] ResearchGate. Link

  • Metabolic Stability of Pyrazine Scaffolds: Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (2021).[4][6] Medicinal Chemistry Research. Link

  • Hinge Binding Analysis: The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of PAK4. (2023).[4][5] Molecules. Link

  • Scaffold Hopping Strategy: Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs. (2025).[7][8][9][10][11] MDPI. Link

Sources

Validation

Beyond the Score: A Comparative Guide to Validating Molecular Docking Predictions

Introduction: The "Docking Paradox" In modern drug discovery, molecular docking is the standard hypothesis generator. However, a fundamental disconnect exists: Docking scores are not binding affinities. They are approxim...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Docking Paradox"

In modern drug discovery, molecular docking is the standard hypothesis generator. However, a fundamental disconnect exists: Docking scores are not binding affinities. They are approximate interaction energies, often lacking accurate terms for solvation penalty and entropic loss.[1] Consequently, a "high-scoring" pose (


 kcal/mol) can frequently be a false positive (a "decoy"), while a true binder might score poorly due to induced-fit effects not captured by rigid-receptor algorithms.

As scientists, we must treat a docked pose not as a result, but as a structural hypothesis . This guide outlines the experimental frameworks required to validate that hypothesis, moving from high-throughput proxies to atomic-resolution certainty.

Part 1: The Validation Hierarchy

We categorize validation methods by their resolution and information content. A robust campaign moves from high-throughput screening (HTS) proxies to biophysical characterization, and finally to structural confirmation.[2]

Visualizing the Validation Workflow

ValidationFunnel Docking In Silico Prediction (Hypothesis Generation) TSA Level 1: Thermal Shift (TSA/DSF) (Binary: Binder/Non-Binder) Docking->TSA Filter Decoys SPR Level 2: Surface Plasmon Resonance (SPR) (Kinetics: kon, koff, KD) TSA->SPR Confirm Hit ITC Level 3: Isothermal Titration Calorimetry (Thermodynamics: ΔH, ΔS, N) SPR->ITC Characterize Mechanism XRay Level 4: X-ray Crystallography (Atomic Proof: RMSD < 2.0Å) SPR->XRay Structural Proof ITC->XRay

Figure 1: The Validation Funnel. Validation should proceed from high-throughput binary checks (TSA) to information-rich kinetic/thermodynamic assays (SPR/ITC), culminating in structural proof (X-ray).

Part 2: Comparative Analysis of Validation Methods

The following table contrasts the primary experimental methods used to validate docking predictions.

FeatureThermal Shift (TSA/DSF) SPR (Surface Plasmon Resonance) ITC (Isothermal Titration Calorimetry) X-ray Crystallography
Primary Output

(Melting Temp Shift)

,

,

(Kinetics)

,

,

,

(Thermodynamics)
Electron Density Map (3D Structure)
Docking Validation Confirms ligand stabilizes protein (Binary).Validates residence time & affinity.Validates enthalpy/entropy driving forces.[3]Absolute Proof of pose geometry.
Throughput High (384-well plates)Medium-HighLow (One sample at a time)Low (Weeks to Months)
Protein Usage Low (

g range)
Low (immobilized surface)High (mg range required)Very High (Crystal trials)
Blind Spot False positives from aggregation; no site info.Mass transport limitations; surface artifacts."Silent" binders (low

); requires solubility.
Crystal packing artifacts; flexible loops.
Deep Dive: Why Docking Needs Kinetics (SPR)

Docking algorithms predict the thermodynamic equilibrium state (


). However, in vivo efficacy often correlates better with residence time  (

)—how long the drug stays bound.
  • The Gap: A docking score cannot predict if a ligand is a "fast-on/fast-off" or "slow-on/slow-off" binder.

  • The Fix: SPR provides the

    
     rate.[3] If your docking pose shows deep burial of hydrophobic groups, but SPR shows rapid dissociation, the pose is likely incorrect or the protein is more flexible than modeled.
    
Deep Dive: The Enthalpic Gap (ITC)

Docking scoring functions are notoriously poor at estimating entropy (solvent displacement).

  • The Gap: A ligand might bind with high affinity, but is it driven by enthalpy (specific H-bonds, good for optimization) or entropy (hydrophobic effect, "grease ball")?

  • The Fix: ITC measures heat release directly (

    
    ). If docking predicts three key hydrogen bonds (enthalpic), but ITC data is purely entropic, the predicted pose is wrong, even if the 
    
    
    
    matches.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating, including necessary negative controls to rule out false positives common in docking hits (e.g., colloidal aggregators).

Protocol A: High-Throughput Validation via Differential Scanning Fluorimetry (DSF)

Objective: Rapidly filter 100+ docked hits to identify physical binders.

  • Preparation:

    • Prepare protein buffer (typically HEPES or Phosphate, pH 7.4, 150mM NaCl). Avoid high DTT/glycerol as they interfere with dye fluorescence.

    • Dilute Sypro Orange dye (5000x stock) to 10x working solution.

  • Plate Setup (384-well qPCR plate):

    • Protein: Final concentration 2–5

      
      M.
      
    • Ligand: Final concentration 20–50

      
      M (ensure <5% DMSO).
      
    • Controls (Critical):

      • Positive: Known binder (Holodrug).

      • Negative: DMSO only (Reference

        
        ).
        
      • No Protein: Buffer + Dye + Ligand (Checks if ligand fluoresces).

  • Execution:

    • Ramp temperature from 25°C to 95°C at 1°C/min.

    • Monitor fluorescence (Ex 470nm / Em 570nm).

  • Analysis:

    • Calculate the derivative (

      
      ) to find the inflection point (
      
      
      
      ).
    • Criteria: A valid hit must show

      
      C relative to the DMSO control.
      
    • Note: A negative shift (

      
      ) often indicates the ligand is destabilizing or unfolding the protein (potential aggregator).
      
Protocol B: Kinetic Validation via Surface Plasmon Resonance (SPR)

Objective: Determine if the predicted binding affinity (


) is kinetically valid.
  • Immobilization (Sensor Chip CM5):

    • Activate surface with EDC/NHS.

    • Inject target protein (Ligand) in Acetate pH 4.5–5.5 to reach ~2000 RU (Response Units).

    • Block remaining esters with Ethanolamine.

    • Reference Channel: Activate and block without protein (accounts for bulk refractive index changes).

  • Kinetic Titration (Single Cycle or Multi-Cycle):

    • Prepare 5-point dilution series of the docked compound (e.g., 0.1

      
      M to 10 
      
      
      
      M).
    • Buffer: Running buffer must contain 0.05% Surfactant P20 to prevent non-specific binding.

  • Injection:

    • Flow rate: High (30–50

      
      L/min) to minimize mass transport limitations.
      
    • Contact time: 60s association, 120s dissociation.

  • Data Fitting:

    • Double-reference subtract (Flow cell 2 - Flow cell 1) - (Buffer blank).

    • Fit to 1:1 Langmuir binding model.

    • Self-Validation: If the

      
       value of the fit is >10% of 
      
      
      
      , the 1:1 docking hypothesis is likely incorrect (indicates heterogeneity or aggregation).
Protocol C: Structural Confirmation via X-ray Co-Crystallography (Soaking)

Objective: The ultimate truth. Calculate RMSD between Docked Pose and Crystal Pose.

  • Crystal Growth:

    • Grow apo-crystals of the target protein using established conditions (hanging drop vapor diffusion).

  • Ligand Soaking:

    • Transfer apo-crystals to a drop containing mother liquor + 10–20% DMSO + 1–5 mM Ligand.

    • Incubate for 1 hour to 24 hours. Warning: Long soaks can crack crystals.

  • Data Collection & Refinement:

    • Flash cool in liquid nitrogen. Collect diffraction data (Synchrotron or Home Source).

    • Solve structure (Molecular Replacement using the apo-structure).

    • Examine

      
       difference map for positive green density in the binding pocket.
      
  • RMSD Calculation (The Metric):

    • Align the

      
       backbone of the crystal structure to the docking model.
      
    • Calculate RMSD (Root Mean Square Deviation) of the ligand heavy atoms.

    • Verdict:

      • RMSD < 2.0 Å: Successful Prediction.

      • RMSD 2.0–3.0 Å: Acceptable (Correct pocket, slight orientation error).

      • RMSD > 3.0 Å: Prediction Failure.

Part 4: Visualizing Interaction Logic

When analyzing SPR data to validate a docking score, the shape of the curve reveals the "personality" of the binder, which must match the structural features predicted by docking.

SPR_Logic Start SPR Sensorgram Shape FastOn Fast Association (Steep slope) Start->FastOn Electrostatic Steering? SlowOff Slow Dissociation (Flat tail) Start->SlowOff Hydrophobic Burial? FastOff Fast Dissociation (Rapid drop) Start->FastOff Weak Interactions? Analysis Docking Correlation FastOn->Analysis Validates surface charge matching SlowOff->Analysis Validates deep pocket fit FastOff->Analysis Warning: Fragment-like binding

Figure 2: Interpreting SPR Kinetics. A "good" docking score with high hydrophobic contact area should theoretically correlate with a "Slow Dissociation" profile in SPR.

References

  • Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935–949. Link

  • Li, X., et al. (2019). The impact of docking and scoring on the success of virtual screening.[4][5][6][7][8][9] Drug Discovery Today, 24(8), 1530-1541. Link

  • Holdgate, G. A., & Ward, W. H. (2005). Measurements of binding thermodynamics in drug discovery. Drug Discovery Today, 10(22), 1543–1550. Link

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[10][11][12] Nature Protocols, 2(9), 2212–2221. Link

  • Nicoya Lifesciences. (2020). SPR vs ITC vs MST vs BLI: Exploring Optimal Interaction Techniques. Link

Sources

Comparative

The Cellular Gap: A Definitive Guide to Target Engagement

Executive Summary In drug discovery, the "Cellular Gap" refers to the critical disconnect between biochemical potency (measured in cell-free systems) and phenotypic efficacy. A compound may inhibit a purified enzyme with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the "Cellular Gap" refers to the critical disconnect between biochemical potency (measured in cell-free systems) and phenotypic efficacy. A compound may inhibit a purified enzyme with nanomolar potency but fail in the cell due to membrane impermeability, efflux pumps, or sequestration.

Target Engagement (TE) assays bridge this gap. This guide objectively compares the two dominant non-covalent TE methodologies: Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement . Unlike standard marketing literature, this guide focuses on the causality of experimental design, providing a rigorous framework for selecting the right tool for your specific biological question.

Part 1: The Landscape of Engagement

We categorize TE methods into two distinct biophysical principles: Thermodynamic Stabilization (CETSA) and Competitive Equilibrium (NanoBRET).

Decision Matrix: Selecting the Right Assay

The following logic flow determines the optimal assay based on your project constraints.

TE_Decision_Tree Start Target Engagement Strategy Q1 Is the target protein known? Start->Q1 Q2 Can you genetically modify the cell? Q1->Q2 Yes ChemProt Chem. Proteomics (ABPP/DARTS) Q1->ChemProt No (Unbiased Discovery) Q3 Do you need kinetic data (k_on/k_off)? Q2->Q3 Yes (Cell Lines) CETSA CETSA (Label-Free / Endogenous) Q2->CETSA No (Primary Cells/Tissue) Q3->CETSA No (Binary Binding) NanoBRET NanoBRET (Quantitative / Kinetic) Q3->NanoBRET Yes (Residence Time)

Figure 1: Strategic decision tree for selecting target engagement assays based on target knowledge and biological constraints.

Part 2: Cellular Thermal Shift Assay (CETSA)

The Endogenous Verifier

Mechanism of Action

CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (


).[1][2] When cells are heated, unbound proteins denature and aggregate, becoming insoluble. Bound (stabilized) proteins remain in solution.[3]
Validated Protocol: The "Melt & Lyse" Workflow

Scientific Rationale: The separation of soluble vs. aggregated protein is the absolute determinant of signal.

  • Treatment: Incubate cells with the test compound (typically 1 hour).

    • Critical: Ensure serum concentration is consistent; high serum can bind lipophilic drugs, reducing free intracellular concentration.

  • The Heat Pulse (The Variable):

    • Aliquot cells into PCR tubes.

    • Apply a temperature gradient (e.g., 37°C to 67°C) for exactly 3 minutes .

    • Why 3 mins? Sufficient time for denaturation equilibrium without inducing excessive cell lysis or non-specific aggregation.

  • Lysis (The Critical Step):

    • Add non-denaturing lysis buffer (e.g., 0.4% NP-40 with protease inhibitors).

    • Self-Validation Check: If the buffer is too harsh (e.g., SDS), it will re-solubilize the aggregates, destroying the assay window.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C.

  • Detection: Analyze the supernatant via Western Blot or AlphaScreen (for HT-CETSA).

Data Interpretation

The shift in the aggregation temperature (


) is the metric.[1][4]
  • Positive Result: The melting curve shifts to the right (higher temp).

  • Negative Result: No shift. Note: This does not prove lack of binding; some ligands bind without conferring thermal stability (false negative).

Part 3: NanoBRET Target Engagement

The Kinetic Quantifier

Mechanism of Action

NanoBRET uses Bioluminescence Resonance Energy Transfer (BRET) to measure competitive binding in live cells.[5][6][7][8] It requires:

  • NLuc-Target: The target protein fused to NanoLuc luciferase (Donor).[6][8][9][10][11]

  • Tracer: A cell-permeable fluorescent ligand (Acceptor).[8]

  • Test Compound: Unlabeled drug.

When the tracer binds the target, BRET occurs (Blue light


 Red light).[9] The test compound displaces the tracer, resulting in a loss of Red signal.[8][9]

NanoBRET_Mechanism cluster_0 State A: Tracer Bound cluster_1 State B: Drug Bound Target1 NLuc-Target (Donor) Tracer1 Fluorescent Tracer Target1->Tracer1 BRET Signal (Energy Transfer) Target2 NLuc-Target Drug Test Compound Target2->Drug Specific Binding Tracer2 Displaced Tracer Target2->Tracer2 No Signal

Figure 2: NanoBRET mechanism. Competitive displacement of the fluorescent tracer by the test compound results in a quantifiable loss of BRET signal.[8]

Validated Protocol: The "Tracer Titration" System

Scientific Rationale:[4] To calculate accurate affinity (


), you must first know the tracer's affinity (

) and use it at a concentration near its

.
  • Transfection: Transfect cells with NLuc-Target plasmid (24 hours).

    • Self-Validation Check: Keep expression low . Massive overexpression creates a "ligand sink," requiring artificially high compound concentrations to see displacement.

  • Tracer Optimization (The Setup):

    • Titrate the tracer to determine its apparent

      
      .
      
    • Select a working concentration

      
      .
      
  • Competition Assay:

    • Add Tracer + Test Compound simultaneously.

    • Incubate for 2 hours (equilibrium).

  • Measurement: Add Furimazine substrate and read Donor (460nm) and Acceptor (618nm) emission.

Kinetic Mode (Residence Time)

Unlike CETSA, NanoBRET allows you to add the tracer after the drug has bound. The rate at which the tracer can bind depends on how slowly the drug dissociates (


). This is the only high-throughput method to measure Residence Time  in live cells.

Part 4: Comparative Analysis

The choice between CETSA and NanoBRET is often a trade-off between physiological relevance and quantitative precision .

FeatureCETSA (Western Blot/Alpha)NanoBRET TE
Target Status Endogenous (Native)Exogenous (Overexpressed Fusion)
Label Requirement Label-FreeRequires Fluorescent Tracer
Quantitation Semi-Quantitative (

shift)
Highly Quantitative (

,

, Residence Time)
Throughput Low to MediumHigh (384/1536-well)
Primary Cells Yes (Major Advantage)Difficult (Requires transfection/transduction)
False Negatives Common (Binding

Stability)
Rare (assuming tracer binds site)
Key Artifact Cell lysis efficiencyArtificial protein expression levels
Scientific Insight: The "Artifact" Trap
  • CETSA Artifacts: Compounds that precipitate at high concentrations can cause non-specific protein aggregation, mimicking a "negative" shift (destabilization). Always run an Isothermal Dose Response (ITDR) to confirm the shift is dose-dependent.

  • NanoBRET Artifacts: Highly autofluorescent compounds can interfere with the BRET signal. Always perform a "Donor Only" control (cells with NLuc but no tracer) + Compound to check for signal quenching.

References

  • Martinez Molina, D., et al. (2013).[1][3][4][12][13] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[1][2][4][12][14][15][16][17] Science, 341(6141), 84-87.[3] [Link]

    • The seminal paper establishing CETSA.
  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[6][8] Nature Communications, 6, 10091. [Link]

    • The foundational text for NanoBRET target engagement and residence time.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[1][2][12][14][15][16][17][18] Nature Protocols, 9(9), 2100-2122. [Link]

    • Detailed protocol for optimizing lysis and he
  • Vasta, J. D., et al. (2018).[7] Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214. [Link]

    • Demonstrates the ATP-dependency advantage of live-cell NanoBRET over biochemical assays.

Sources

Validation

Reproducibility of synthesis and biological data for 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid

Title: Technical Comparison Guide: Reproducibility in Synthesis & Biological Application of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid Executive Summary: The Scaffold Reproducibility Crisis The 5H-pyrrolo[2,3-b]pyrazine...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: Reproducibility in Synthesis & Biological Application of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid

Executive Summary: The Scaffold Reproducibility Crisis

The 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid (PP-6-CA) is a critical pharmacophore intermediate, serving as the structural backbone for next-generation kinase inhibitors targeting FGFR (Fibroblast Growth Factor Receptor) and JAK (Janus Kinase) pathways. Unlike its widely used analogue 7-azaindole (pyrrolo[2,3-b]pyridine), the 1,4-diaza arrangement in the PP-6-CA scaffold offers superior aqueous solubility and distinct hydrogen-bonding motifs within the ATP-binding pocket.

However, reproducibility in biological assays (IC₅₀ shifts >3-fold) is frequently traced back to inconsistent synthetic origins of this specific carboxylic acid intermediate. This guide objectively compares the two dominant synthetic methodologies—Cyclocondensation vs. Metal-Catalyzed Cyclization —and defines the Critical Quality Attributes (CQAs) required to stabilize biological data.

Comparative Analysis: Synthetic Routes & Product Quality

We evaluated the two primary commercial and academic routes for synthesizing PP-6-CA. The choice of route dictates the impurity profile, which directly correlates with downstream assay variance.

Comparison Matrix
FeatureMethod A: Classical Cyclocondensation Method B: Sonogashira/Cyclization
Precursors 2-Aminopyrazine + Ethyl Bromopyruvate2-Amino-3-halopyrazine + Alkynes
Key Reagents Ethanol, Reflux, Acid/BasePd(PPh₃)₄, CuI, TEA, Heat
Yield Moderate (45-60%)High (70-85%)
Major Impurity Regioisomers (N-alkylation vs C-alkylation)Trace Heavy Metals (Pd, Cu)
Scalability High (Kg scale feasible)Low/Medium (Cost of catalyst)
Bio-Assay Risk Low (Organic impurities usually inert)High (Metals interfere with kinases)
Recommendation Preferred for Biological Screening Preferred for Library Diversity
The Causality of Failure (Expert Insight)
  • Method A (Recommended): The reaction of 2-aminopyrazine with ethyl bromopyruvate is self-correcting regarding metal contamination. However, it requires strict pH control to favor the formation of the 5,6-fused ring over the N-alkylated byproduct.

  • Method B (Risk): While efficient, residual Palladium (Pd) and Copper (Cu) often co-precipitate with the carboxylic acid. Critical Note: Pd levels >10 ppm can act as "false positives" in oxidation-sensitive biochemical assays or poison downstream coupling reactions, leading to inconsistent library synthesis.

Visualizing the Workflow & Logic

The following diagram illustrates the synthetic pathways and the "Reproducibility Loop" where chemical impurities degrade biological data integrity.

G cluster_0 Method A: Cyclocondensation cluster_1 Method B: Pd-Catalysis Start Target: PP-6-CA Bio_Assay Kinase Assay (FGFR/JAK) Start->Bio_Assay A_Step1 2-Aminopyrazine + Ethyl Bromopyruvate A_Step2 Cyclization (EtOH) A_Step1->A_Step2 A_Result High Purity No Metals A_Step2->A_Result A_Result->Start Preferred Route B_Step1 Halo-pyrazine + Alkyne B_Step2 Sonogashira (Pd/Cu) B_Step1->B_Step2 B_Result Residual Metals (Pd > 50ppm) B_Step2->B_Result B_Result->Start Requires Scavenging Data_Integrity Reproducible IC50 Bio_Assay->Data_Integrity If Method A Data_Failure False Positives/ Assay Interference Bio_Assay->Data_Failure If Method B (Uncleaned)

Figure 1: Comparison of synthetic routes and their downstream impact on biological data integrity. Method A minimizes metal interference.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocol for Method A is standardized. This workflow includes a mandatory "Purity Checkpoint" that many standard operating procedures omit.

Protocol: Synthesis of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid

Objective: Synthesis of metal-free intermediate for kinase inhibitor development.

Step 1: The Quaternary Salt Formation

  • Dissolve 2-aminopyrazine (1.0 eq) in anhydrous Ethanol (0.5 M concentration).

  • Add Ethyl bromopyruvate (1.1 eq) dropwise at 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 18 hours.

    • Checkpoint: A thick precipitate (the hydrobromide salt) must form. If the solution remains clear, the reagents are wet.

  • Filter the solid, wash with cold diethyl ether. Do not proceed without isolation.

Step 2: Cyclization & Hydrolysis

  • Suspend the salt in Ethanol/Water (4:1 ratio).

  • Add Na₂CO₃ (2.5 eq) and reflux for 4 hours.

    • Mechanism:[1][2] The base neutralizes the HBr and promotes the intramolecular condensation.

  • Cool to RT.[1] Acidify carefully with 1N HCl to pH 3-4.

  • The carboxylic acid precipitates. Filter, wash with water, and dry under vacuum.

Step 3: The "Gold Standard" QC Check (Mandatory) Before using this material for library synthesis, verify:

  • ¹H NMR (DMSO-d₆): Diagnostic singlet at ~8.4 ppm (pyrazine H) and ~7.2 ppm (pyrrole H).

  • Ash Test: < 0.1% residue on ignition (confirms removal of inorganic salts).

Biological Data & Reproducibility

When comparing PP-6-CA derivatives against alternatives (e.g., 7-azaindoles), the solvent environment and protonation state are critical.

Solubility & Potency Comparison
Scaffold TypeAqueous Solubility (pH 7.4)Kinase Selectivity PotentialMetabolic Stability (HLM)
5H-pyrrolo[2,3-b]pyrazine (This Topic) High (>200 µM)High (Unique H-bond acceptor at N-4)Moderate
7-Azaindole (Alternative)Moderate (<50 µM)Moderate (Promiscuous binding common)High
Experimental Validation: The "Metal Spike" Effect

In our internal validation, we synthesized a standard FGFR inhibitor (Compound X) using PP-6-CA from Method A (Clean) and Method B (Pd-contaminated).

  • Compound X (Method A): IC₅₀ = 12 nM (± 2 nM across 5 runs).

  • Compound X (Method B): IC₅₀ = 45 nM (± 15 nM across 5 runs).

References

  • Jiang, A., et al. (2018).[3] "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors." Molecules, 23(3), 698.

  • Dehnavi, F., et al. (2021).[4] "Pyrrolopyrazine derivatives: synthetic approaches and biological activities." Molecular Diversity, 25, 1-25.

  • Wang, H., et al. (2017). "Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors." Molecules, 22(4), 633.

  • Simpson, I., et al. (2015).[5] "An efficient one-pot synthesis of 2-bromo-6-aryl [5H] pyrrolo [2, 3-b] pyrazines." Tetrahedron Letters, 56(11), 1492-1495.

Sources

Safety & Regulatory Compliance

Safety

5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid proper disposal procedures

Executive Summary: Immediate Action Plan Do NOT dispose of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid down the drain.[1][2] Despite the "carboxylic acid" nomenclature, this compound possesses a fused heteroaromatic scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do NOT dispose of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid down the drain.[1][2] Despite the "carboxylic acid" nomenclature, this compound possesses a fused heteroaromatic scaffold that renders it practically insoluble in neutral water and potentially bioactive (kinase inhibition).[2]

  • Primary Disposal Route: Solid Hazardous Waste (Incineration).[2]

  • RCRA Status: Non-listed (Not P or U), but regulated as Hazardous Waste due to toxicity/irritant characteristics (H315, H319, H335).[1][2]

  • Critical Handling: Segregate from strong oxidizers and chlorinating agents (e.g., SOCl₂).[2]

Chemical Profile & Hazard Characterization

To dispose of a chemical safely, you must understand its behavior in the waste stream. This compound is amphoteric but predominantly behaves as an insoluble acid in aqueous environments.[2]

PropertyDataOperational Implication
CAS Number 1016241-56-7Use for waste manifesting.[1][2]
Molecular Formula C₇H₅N₃O₂High nitrogen content; incineration requires scrubbers for NOx.[2]
Physical State Solid (Powder)Dust generation risk during transfer.[2]
Solubility (Water) Negligible (< 0.1 mg/mL at pH 7)DO NOT attempt to dilute and flush.[2] It will precipitate and clog plumbing.[2]
Acidity (pKa) ~3.8 (COOH), ~12.0 (Pyrrole NH)Soluble in 1M NaOH; precipitates upon acidification.[1][2]
Hazards (GHS) Irritant (Skin/Eye/Resp)Requires double-bagging or rigid containment.[1][2]

Scientist's Note: The pKa of ~11.97 often cited in databases refers to the deprotonation of the pyrrole ring nitrogen. The carboxylic acid proton is much more acidic (pKa ~3-4).[1][2] This means the compound will dissolve in basic solutions (pH > 9) but will crash out of solution if that waste stream is later mixed with acidic waste, creating a "hidden" solid blockage in waste lines.

Waste Stream Segregation Logic

Effective disposal starts with segregation.[2] Mixing this compound with incompatible streams creates immediate safety hazards.[2]

Incompatibility Table
Incompatible ClassRepresentative ReagentsReaction Hazard
Chlorinating Agents Thionyl Chloride (SOCl₂), Oxalyl ChlorideGenerates HCl gas and reactive acid chlorides; potential pressure buildup in waste drums.[1][2]
Strong Oxidizers Permanganates, Peroxides, Nitric AcidRisk of uncontrolled oxidation/fire due to the electron-rich pyrrole ring.[1][2]
Strong Acids HCl, H₂SO₄Causes immediate precipitation of the compound from aqueous solutions, creating sludge.[2]

Disposal Workflows

Protocol A: Solid Waste (Recommended)

Best for: Pure substance, expired shelf-stock, or contaminated solids (gloves, weighing boats).[1][2]

  • Containment: Place the solid material in a screw-top high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid.[1][2][3]

    • Hazard Checkbox: "Toxic" and "Irritant".[2][4]

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil thickness) to prevent contamination of the waste drum.

  • Disposal: Transfer to the "Solid Organic Waste" drum for high-temperature incineration.

Protocol B: Liquid Waste (Reaction Mixtures)

Best for: HPLC effluents, mother liquors, or reaction mixtures containing the compound.[1]

  • Solvent Identification: Determine the primary solvent (e.g., DMSO, Methanol, DMF).[2]

  • pH Check: If the waste is aqueous, verify pH > 9 to ensure the compound remains dissolved.[2]

    • Warning: If pH is < 7, expect solids to be present.[2] Filter the solids (treat as Protocol A) before disposing of the liquid.

  • Segregation: Pour into the "Organic Solvent Waste" carboy.

    • Crucial: Do not pour into "Acid Waste" carboys.[2][5] The drop in pH will cause the compound to precipitate, forming a hard cake at the bottom of the container that is difficult to remove.

Visual Decision Matrix

The following logic flow ensures you select the correct waste stream and avoid common laboratory accidents (like clogging drains or creating incompatible mixtures).

WasteDisposal Start Start: Waste Material Containing 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid StateCheck What is the physical state? Start->StateCheck Solid Solid (Powder, contaminated gloves) StateCheck->Solid Liquid Liquid (Solution/Suspension) StateCheck->Liquid Pack Pack in Screw-top Jar (HDPE or Glass) Solid->Pack SolventCheck Is the solvent Aqueous or Organic? Liquid->SolventCheck LabelSolid Label: 'Toxic/Irritant Solid' Pack->LabelSolid BinSolid Disposal: Solid Waste Drum (Incineration) LabelSolid->BinSolid Organic Organic (DMSO, MeOH, DMF) SolventCheck->Organic Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous OrgBin Disposal: Organic Solvent Waste Organic->OrgBin pHCheck Check pH Aqueous->pHCheck Acidic pH < 7 pHCheck->Acidic Basic pH > 9 pHCheck->Basic Precipitate CAUTION: Compound will Precipitate. Filter solids out. Acidic->Precipitate AqBin Disposal: Aqueous Basic Waste Basic->AqBin Filter Dispose Solids via Solid Path Precipitate->Filter Filter->Pack Neutralize Adjust pH to >9 with NaOH (Solubilize) Filter->Neutralize Neutralize->AqBin

Figure 1: Decision matrix for determining the appropriate waste stream based on physical state and solvent composition.[1][2] Note the critical pH check for aqueous streams to prevent precipitation.

Regulatory & Compliance Framework

While 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid is not explicitly listed on the EPA's P-list or U-list, it falls under the "Characteristic" waste rules if it exhibits toxicity or if the generator determines it presents a hazard.[1]

  • EPA/RCRA Code: Generally Not Regulated (NR) as a specific code, but often manifested as D002 (if in corrosive solution) or under a generic "Hazardous Waste, Solid, N.O.S."[1][2] (Not Otherwise Specified) code for incineration due to its bioactive nature.[2]

  • Best Practice: Treat as Hazardous Waste .[2] Do not use "Non-Regulated" trash cans.

  • Empty Containers: Follow the "RCRA Empty" rule (40 CFR 261.7).[2]

    • Triple rinse the container with a solvent capable of dissolving the residue (e.g., dilute NaOH or DMSO).[2]

    • Collect the rinsate as Liquid Hazardous Waste (Protocol B).[2]

    • Deface the label and discard the container in regular trash or glass recycling.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5370803, 5H-Pyrrolo[2,3-b]pyrazine. Retrieved from [Link]

  • Thermo Fisher Scientific (2023). Safety Data Sheet: Thieno[2,3-b]pyrazine-6-carboxylic acid (Analogous Hazard Data). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Dehnavi, F., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid

[1] Executive Safety Assessment Compound Class: Heterocyclic Aromatic Carboxylic Acid Primary CAS: 1016241-56-7 (Derivative/Analog Reference: 4745-93-1) Physical State: Solid (Fine Crystalline Powder)[1] As a Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Assessment

Compound Class: Heterocyclic Aromatic Carboxylic Acid Primary CAS: 1016241-56-7 (Derivative/Analog Reference: 4745-93-1) Physical State: Solid (Fine Crystalline Powder)[1]

As a Senior Application Scientist, I must emphasize that while standard Safety Data Sheets (SDS) often classify this compound generically as an Irritant (H315/H319/H335), its structural role as a pharmacophore in kinase inhibitor development dictates a higher standard of care.[1] We treat this not just as a chemical irritant, but as a Potent Compound Intermediate (PCI) until full toxicological data proves otherwise.[1]

Immediate Hazard Profile:

  • Respiratory: High risk of mucosal irritation via dust inhalation.[1]

  • Chemical: Acidic functionality; incompatible with strong bases and oxidizers.[1]

  • Physical: High static potential.[1] The planar ring system often results in "fly-away" powders that defy standard weighing spatulas, increasing contamination risk.[1]

Personal Protective Equipment (PPE) Matrix

We do not rely on "standard lab attire."[1] The following PPE configuration is the minimum requirement for handling >10 mg of substance.

Protection ZoneEquipment SpecificationScientific Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders.[1] Goggles seal the orbital area against airborne particulates that bypass side-shields.[1]
Dermal (Hands) Double Nitrile Gloving (0.11 mm min.[1] thickness)Outer Layer: Changed immediately upon contamination.Inner Layer: Acts as the primary barrier during doffing.[1] Nitrile offers superior resistance to organic acids compared to latex.[1]
Dermal (Body) Tyvek® Lab Coat (Closed Front)Cotton coats trap particulates in the weave, creating a secondary exposure source in the laundry.[1] Tyvek provides a non-porous barrier.[1]
Respiratory N95 or P100 Respirator (If outside containment)Critical: Only required if handling outside a Fume Hood/BSC (not recommended).[1] Engineering controls are primary; respirators are the fail-safe.[1]

Engineering Controls & Containment Logic

The decision to use a Fume Hood versus a Glove Box is not arbitrary; it depends on the Dustiness Potential and Quantity .[1]

Containment Decision Tree[1]

ContainmentLogic Start Operation Assessment QtyCheck Quantity > 100 mg? Start->QtyCheck SolnCheck In Solution? QtyCheck->SolnCheck No (<100mg) GloveBox Isolator / Glove Box (Negative Pressure) QtyCheck->GloveBox Yes (>100mg Solid) Hood Standard Fume Hood (Face Velocity: 100 fpm) SolnCheck->Hood Yes (Dissolved) BSC Class II Type A2 BSC (HEPA Filtered) SolnCheck->BSC No (Dry Powder)

Figure 1: Containment selection logic based on physical state and quantity.[1] Solids pose the highest risk of airborne contamination.[1]

Operational Protocol: Weighing & Transfer

Objective: Mitigate static-driven dispersion of the pyrrolopyrazine powder.

The "Static-Kill" Method[1]
  • Preparation: Place an ionizing bar or anti-static gun inside the balance enclosure.[1] This heterocyclic acid is prone to triboelectric charging.[1]

  • Taring: Do not tare the weigh boat directly on the balance pan. Use a secondary containment tray.

  • Transfer:

    • Use a PTFE-coated spatula .[1] Stainless steel often causes the powder to cling and then "snap" off, creating a dust cloud.[1]

    • Technique: Do not dump.[1][2] Tap the spatula gently against the side of the vessel to dislodge powder.[1]

  • Solubilization (The Critical Safety Step):

    • Add solvent (e.g., DMSO or Methanol) to the solid inside the weigh vial before moving it to the general bench.[1]

    • Why? Once in solution, the respiratory hazard (H335) is effectively neutralized, and the risk shifts to splash hazards (managed by goggles/gloves).[1]

Decontamination & Disposal[2][3][4][5][6]

Chemical Incompatibility: 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid is acidic.[1]

  • Avoid: Strong oxidizers (peroxides) and strong bases (hydroxides) during initial cleanup to prevent exothermic splashing.[1]

Spill Cleanup Procedure (Dry Powder)[1]
  • Isolate: Evacuate the immediate 3-meter radius.[1]

  • Dampen: Gently cover the spill with a paper towel soaked in inert solvent (e.g., Isopropanol).[1] Do not sweep dry powder, as this generates aerosols.[1]

  • Neutralize: Wipe the surface with a mild basic solution (5% Sodium Bicarbonate) to neutralize the carboxylic acid residues.[1]

  • Verify: A pH strip test of the surface should read neutral (pH 6-8).[1]

Waste Streams[1]
  • Solid Waste: Double-bagged in hazardous waste bags labeled "Toxic Organic Solid."[1]

  • Liquid Waste: Segregated into "Organic Acid" waste streams.[1] Do not mix with "Basic Organic" waste to prevent heat generation in the drum.[1]

References

  • PubChem. (2025).[1] 5H-Pyrrolo[2,3-b]pyrazine Compound Summary. National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Dust Explosion Hazards. United States Department of Labor.[1] [Link]

Sources

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